Pevonedistat's inhibition of NAE prevents the transfer of NEDD8 to cullin proteins, a step essential for the catalytic activity of CRLs [1]. Since CRLs regulate the degradation of approximately 20% of cellular proteins targeted by the proteasome, their inactivation has profound effects [2].
The following diagram illustrates the core neddylation pathway and how this compound disrupts it, leading to anti-tumor effects:
The accumulation of these CRL substrates drives the anti-cancer effects of this compound:
Research across various cancer models provides evidence for this compound's mechanisms and its use in combination therapies.
This compound demonstrates synergy with chemotherapeutic agents. In colorectal cancer (CRC) models, it shows strong synergy with SN38, the active metabolite of irinotecan [2].
A synthetic lethality shRNA screen in CRC cell lines identified genes within the EGFR signaling pathway as hits, suggesting that targeting this pathway synergizes with NEDD8 inhibition [5].
Clinical trials have evaluated this compound across different cancers and combinations. The table below summarizes key efficacy and safety findings:
| Cancer Type / Context | Combination / Regimen | Key Findings (Efficacy & Safety) |
|---|---|---|
| Pediatric Solid & CNS Tumors (Phase 1) | Irinotecan + Temozolomide [4] | RP2D: 35 mg/m² (Days 1, 3, 5). Responses: 2 PR, 6 SD ≥6 cycles. Tolerability: Well tolerated; no DLTs at RP2D. |
| B-Cell Chronic Lymphocytic Leukemia (CLL) (Ex Vivo) | GSK-3β Inhibitor (CHIR-99021) [6] | Effect: Synergistic cell death. Proposed Mechanism: Enhanced reduction of BCL2 expression. |
| Acute Myeloid Leukemia (AML) & Myelodysplastic Syndrome (MDS) (Phase III) | Various Chemotherapies [3] | Outcome: Setbacks due to toxicity & limited efficacy in broad populations. Outlook: Research focuses on biomarker-driven patient selection. |
The most prominent dose-limiting toxicities observed in trials include grade ≥ 3 elevations in AST and ALT (liver enzymes), fatigue, anemia, and nausea/vomiting [4] [3].
Current research focuses on several key areas to fully realize this compound's therapeutic potential:
The table below summarizes the core molecular and mechanistic data for Pevonedistat.
| Property | Description |
|---|---|
| Molecular Formula | C₂₁H₂₅N₅O₄S [1] |
| Molecular Weight | 443.52 g·mol⁻¹ [2] |
| Primary Target | NEDD8-activating Enzyme (NAE) [3] [2] |
| Mechanism | AMP mimetic; forms covalent NEDD8-Pevonedistat adduct, inhibiting NAE [2] |
| Key Downstream Effect | Inactivation of Cullin-RING Ligases (CRLs), leading to accumulation of CRL substrates [3] [4] |
| Biological Consequences | Cell cycle arrest, apoptosis (programmed cell death), and sensitization to DNA-damaging agents [3] [2] |
This compound's mechanism initiates a cascade of cellular events, which can be visualized as follows:
This compound mechanism of action cascade.
Research has elucidated how this compound induces cell death and its potential in combination therapies.
In colorectal cancer (CRC) models, this compound-induced cell death involves both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways [3]. This process is significantly enhanced in cells with wild-type p53 [3]. Key mediators include:
This compound shows strong synergy with various chemotherapeutics. In CRC, it synergized with SN38 (the active metabolite of irinotecan), inducing cell death that was dependent on the mitochondrial proteins BAX/BAK but, importantly, independent of p53 status [3]. This is a crucial finding for treating cancers with common TP53 mutations. A Phase 1 study in pediatric solid and CNS tumors also established that this compound (35 mg/m²) can be safely combined with irinotecan and temozolomide [5].
The quantitative data from research and clinical trials is essential for a comprehensive understanding.
| Aspect | Data | Context / Source |
|---|---|---|
| In vitro Potency (IC₅₀) | 4.7 nM | Reduction of human tumor xenograft growth in mice [1] |
| Single Agent MTD | 60 mg/m² | Maximum Tolerated Dose in adults [5] |
| Combination MTD with Chemo | 20-25 mg/m² | MTD in adults when combined with other chemotherapies [5] |
| Recommended Phase 2 Dose | 35 mg/m² | In combination with irinotecan/temozolomide in pediatric patients [5] |
| Common Adverse Events | Fatigue, anemia, nausea/vomiting, electrolyte abnormalities, transient liver transaminase elevation [5] |
A common experimental workflow for in vitro analysis of this compound's effects is outlined below.
Typical in vitro experimental workflow for this compound.
This compound has been investigated primarily in hematological malignancies and in combination with other agents.
The investigation of this compound continues to evolve, with several promising directions:
Pevonedistat (development codes MLN4924, TAK924) is a first-in-class, small molecule inhibitor of the NEDD8-activating enzyme (NAE) that has demonstrated promising anticancer activity across various hematological malignancies and solid tumors. As an AMP mimetic, it forms a stable covalent adduct with NEDD8 in the NAE catalytic pocket, effectively blocking the neddylation pathway and subsequent protein degradation processes crucial for cancer cell survival. The drug has received FDA Breakthrough Therapy Designation for higher-risk myelodysplastic syndromes (HR-MDS) and continues to be evaluated in multiple clinical trials, primarily in combination with established chemotherapeutic and targeted agents rather than as monotherapy [1].
The compound has a molecular formula of C₂₁H₂₅N₅O₄S and a molar mass of 443.52 g·mol⁻¹. Its chemical name is [(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate, featuring a complex structure that enables its specific interaction with the NEDD8 activation pathway [1] [2].
This compound specifically targets the NEDD8-activating enzyme (NAE), a heterodimeric molecule consisting of amyloid beta precursor protein-binding protein 1 (APPBP1) and ubiquitin-like modifier activating enzyme 3 (UBA3). NAE functions as the essential E1 enzyme in the neddylation cascade, initiating the process through a sequential ATP-dependent mechanism:
This compound functions as an AMP mimetic that forms a stable covalent adduct with NEDD8 in the NAE catalytic pocket of UBA3 by reacting with the thioester-linked NEDD8 bound to the enzyme's catalytic cysteine. Critically, unlike the labile NEDD8-AMP intermediate, the NEDD8-pevonedistat adduct cannot be utilized in subsequent reactions necessary for NAE activity, resulting in potent and sustained inhibition of the neddylation pathway [1] [3].
Inhibition of NAE by this compound prevents activation of cullin-RING ligases (CRLs), which are critical for proteasome-mediated protein degradation. This disruption of CRL-mediated protein turnover leads to accumulation of various regulatory proteins that would normally be degraded, resulting in multiple downstream cellular effects [1]:
The effect of NEDD8 inhibition may be greater for cancer cells than normal cells due to potential synthetic lethality interactions, particularly in cancer cells with pre-existing deficiencies in DNA repair pathways due to epigenetic silencing of DNA repair genes [1].
Figure 1: this compound Mechanism of Action - Inhibition of the NEDD8 Activation Pathway Disrupts CRL-Mediated Protein Degradation, Leading to Multiple Anticancer Effects
This compound has been evaluated in numerous clinical trials across various cancer types, with evolving understanding of its optimal application. Early phase I trials established preliminary safety profiles and identified hepatotoxicity as a dose-limiting concern, while later studies have focused predominantly on combination therapies to enhance efficacy [1] [3].
Table 1: Key Clinical Trial Findings for this compound
| Trial Phase | Cancer Type | Combination Agents | Key Findings | Reference |
|---|---|---|---|---|
| Phase I | AML and MDS | None | Modest clinical activity observed | [1] |
| Phase I | Relapsed/refractory multiple myeloma or lymphoma | None | Significant therapeutic effect | [1] |
| Phase I | Metastatic melanoma | None | Significant therapeutic effect | [1] |
| Phase I | Advanced solid tumors | None | Significant therapeutic effect | [1] |
| Phase I | Pediatric recurrent/refractory solid or CNS tumors | Irinotecan + Temozolomide | RP2D: 35 mg/m²; Well tolerated; 2 PR, 6 SD ≥6 cycles | [3] [4] |
| Phase I | Relapsed/refractory B-cell NHL | Ibrutinib | MTD: 50 mg/m²; ORR: 65% (100% in MCL) | [5] |
RP2D = Recommended Phase 2 Dose; PR = Partial Response; SD = Stable Disease; MTD = Maximum Tolerated Dose; ORR = Overall Response Rate; MCL = Mantle Cell Lymphoma
Recent pediatric clinical trials have established the recommended Phase 2 dose of this compound at 35 mg/m² when combined with irinotecan and temozolomide in children with recurrent or refractory solid or CNS tumors. The trial employed a rolling 6 design and evaluated escalating doses of this compound (15, 20, 25, and 35 mg/m²) with standard doses of IRN (50 mg/m² IV) and TMZ (100 mg/m² orally). Notably, the maximum tolerated dose was not exceeded, with only 2 of 12 (17%) patients experiencing cycle 1 dose-limiting toxicity at the RP2D [3] [4].
Research has increasingly focused on combination strategies to enhance the efficacy of this compound while managing its toxicity profile. Several promising combinations have emerged from preclinical and clinical studies:
Table 2: Promising Combination Strategies for this compound
| Combination Category | Specific Agents | Proposed Mechanism | Evidence Level |
|---|---|---|---|
| Chemotherapy | Cytarabine, Cisplatin, Doxorubicin, Etoposide | Enhanced apoptosis in ABC-DLBCL cells | Preclinical [6] |
| Targeted Therapy | Ibrutinib, Venetoclax, Selinexor | Synergistic cell death in lymphoma models | Preclinical/Phase I [6] [5] |
| Immunotherapy | Anti-PD-1 antibodies | Enhanced T-cell infiltration and activation | Preclinical [7] |
| Oncolytic Virotherapy | VSVΔ51 | Increased viral infectivity through IFN response blockade | Preclinical [8] [9] |
| Standard Pediatric Regimens | Irinotecan + Temozolomide | Improved response in solid/CNS tumors | Phase I [3] [4] |
In relapsed/refractory B-cell non-Hodgkin lymphoma, this compound combined with ibrutinib demonstrated a 65% overall response rate, with an impressive 100% response rate specifically in mantle cell lymphoma patients. The combination was generally manageable, with bruising (56%) and diarrhea (44%) as the most common adverse events, and atrial fibrillation occurring in 17% of patients [5].
Cell viability assessment following this compound exposure is typically performed using ATP-based luminescent assays:
For apoptosis detection, multiple complementary methods are employed:
To evaluate molecular mechanisms of this compound action, analyze changes in key regulatory proteins:
Comprehensive pharmacokinetic studies for this compound employ validated analytical methods:
For combination studies with irinotecan, additionally measure irinotecan, SN-38, SN-38 G, and APC metabolites using validated high-performance liquid chromatography (HPLC) methods [3].
Recent investigations have revealed that this compound possesses significant immunomodulatory properties that extend beyond its direct anticancer effects. Studies demonstrate that this compound-treated patient-derived CD8+ T cells upregulate TNFα and IFNγ and exhibit enhanced cytotoxicity. In syngeneic lymphoma models, this compound induces a CD8+ T-cell inflamed microenvironment and delays tumor progression. This anti-tumor effect diminishes when CD8+ T cells cannot engage tumors through MHC class I interactions, confirmed through either CD8+ T-cell depletion or genetic knockout of B2M [7].
Notably, concurrent blockade of NAE and PD-1 leads to enhanced tumor immune infiltration, T-cell activation, and chemokine expression, resulting in synergistic tumor growth restriction. Mechanistic studies suggest that this compound modulates T-cell function in a HIF-1α-dependent manner, as shRNA-mediated knockdown of HIF-1α (a CRL substrate) abrogates the in vitro effects of this compound. Single-cell RNA-Seq analyses of lymphoma patients receiving this compound therapy demonstrate upregulation of interferon response signatures in immune cells, providing rationale for checkpoint blockade-based combination therapy [7].
Another emerging application involves combining this compound with oncolytic virotherapy. Research shows that this compound sensitizes cancer cells to VSVΔ51 oncolytic virotherapy by increasing viral infectivity through blockade of type I interferon response. This occurs via neddylation-dependent repression of ISGF3 and neddylation-independent inhibition of NF-κB nuclear translocation. This combination approach may expand the utility of oncolytic viruses to cancers that are not inherently type I IFN-signaling deficient [8] [9].
This enhanced therapeutic effect appears particularly promising for overcoming resistance to oncolytic virotherapy, though optimization of scheduling and dosing requires further investigation. The dual functionality of this compound—both stimulating anti-tumor immunity and enhancing viral infectivity—makes it an ideal component in combinational regimens with improved OV-mediated cancer immunotherapy [9].
This compound represents a pioneering approach in cancer therapy as the first clinically evaluated inhibitor of the neddylation pathway. Its unique mechanism of action, targeting protein degradation rather than direct kinase inhibition, provides a valuable strategy for disrupting multiple oncogenic processes simultaneously. While monotherapy activity has been modest, the greatest potential appears to lie in rational combinations with chemotherapy, targeted agents, immunotherapy, and emerging modalities like oncolytic virotherapy.
The table below summarizes the core characteristics of Pevonedistat based on the search results.
| Attribute | Description |
|---|---|
| Drug Name | This compound (also known as MLN4924) [1] [2] |
| Category | Small molecule inhibitor [2] |
| Primary Target | NEDD8-Activating Enzyme (NAE) [1] [2] |
| Mechanism of Action | Inhibits neddylation, a process critical for the activation of Cullin-RING Ligases (CRLs), leading to the accumulation of specific proteins that trigger cell cycle arrest and apoptosis [1] [2]. |
| Molecular Weight | 443.2 g/mol [1] |
| CAS Number | 905579-51-3 [1] |
A key 2022 integrative pan-cancer analysis proposed this compound as a potential therapeutic agent for cancers driven by the YAP oncogene [2]. The study revealed the following logical relationship and strategy:
Research-proposed pathway for targeting YAP-driven cancers with this compound.
The study that proposed this strategy yielded several key quantitative findings, summarized below [2].
| Analysis Type | Finding / Correlation | Implication |
|---|---|---|
| Differential Expression | YAP1 was generally overexpressed in a wide range of cancers (pan-cancers). | Establishes YAP1 as a relevant oncogene across multiple cancer types. |
| Prognostic Analysis | YAP1 overexpression was significantly related to poor prognosis in Pancreatic Adenocarcinoma (PAAD). | Highlights YAP1 as a potential prognostic marker. |
| Proliferation Correlation | YAP1 expression was positively correlated with the proliferation marker MKI67 in almost all cancer types analyzed. | Suggests a central role for YAP in driving tumor cell growth. |
| Drug Sensitivity Correlation | SKP2 expression was negatively correlated with MLN4924 IC50 values (i.e., higher SKP2 expression associated with greater drug sensitivity). | Identifies SKP2 expression as a potential predictive biomarker for this compound efficacy. |
Pevonedistat is a first-in-class, investigational inhibitor of the NEDD8-activating enzyme (NAE) [1] [2]. Its action is centered on disrupting the neddylation pathway, a crucial process for cell cycle regulation and survival, particularly in cancer cells.
The diagram below illustrates how this compound inhibits this pathway, leading to the accumulation of specific proteins that ultimately trigger cancer cell death.
In preclinical studies, this mechanism demonstrated anti-tumor activity in various models, including reduced xenograft growth in mice (IC₅₀ = 4.7 nM) [3]. The induction of apoptosis and senescence provides a strong rationale for its use in cancer treatment, particularly in myeloid malignancies and solid tumors [2] [4].
This compound has been investigated in numerous clinical trials, primarily for hematological malignancies and some solid tumors. The key findings from recent studies are summarized in the tables below.
Table 1: Key Clinical Trials of this compound in Hematological Malignancies
| Trial Identifier / Reference | Phase | Patient Population | Regimen | Key Efficacy Findings |
|---|---|---|---|---|
| This compound-2001 [1] | 2 | Higher-Risk MDS (HR-MDS), HR-CMML, AML | This compound + Azacitidine vs Azacitidine alone | FDA Breakthrough Therapy Designation based on overall survival (OS), event-free survival (EFS), complete remission (CR), and transfusion independence [1]. |
| N/A [5] | Preclinical & Animal Models | Myeloproliferative Neoplasms (MPN) | This compound ± Ruxolitinib | Targeted malignant cells in vitro and in vivo via NF-κB inhibition; reduced disease burden and improved survival in mouse models [5]. |
| N/A [2] | Multiple | MDS and AML | This compound + HMAs (Azacitidine/Decitabine) | Demonstrated safety profile and promising clinical activity, forming basis for multiple combination trials [2]. |
Table 2: Clinical Trial of this compound in Pediatric Solid Tumors
| Trial Aspect | Details |
|---|---|
| Reference | ADVL1615 (NCT03323034) [4] |
| Phase | 1 |
| Patient Population | Pediatric patients with recurrent or refractory solid or central nervous system (CNS) tumors. |
| Combination Therapy | Irinotecan (IRN) and Temozolomide (TMZ). |
| Recommended Phase 2 Dose (RP2D) | 35 mg/m² IV on Days 1, 3, and 5 of a 21-day cycle. |
| Safety Profile | Well-tolerated. Most common adverse events: hematological toxicities, nausea/vomiting, fatigue, electrolyte abnormalities [4]. |
| Efficacy | 27% of patients achieved either a partial response (PR = 7%) or prolonged stable disease (SD = 20%) [4]. |
For researchers using this compound in laboratory studies, here is a detailed protocol based on the product information and methodologies cited in the literature.
Table 3: Experimental Use Guidelines for this compound (MLN4924)
| Parameter | Specification |
|---|
| Product Information | - Molecular Weight: 443.2 g/mol
The development of this compound represents a novel approach to targeting protein degradation pathways in cancer.
Pevonedistat (MLN4924) is a first-in-class small molecule inhibitor that represents a novel approach in targeted cancer therapy. As a potent and selective inhibitor of the NEDD8-activating enzyme (NAE), this compound disrupts the neddylation pathway - a crucial post-translational modification system that regulates protein degradation and cellular homeostasis. The NAE enzyme is part of the NEDD8 conjugation pathway involving the ubiquitin-like NEDD8 protein and cullin-RING ligases (CRLs). NAE is responsible for the covalent attachment of NEDD8 to cullin proteins, a process termed neddylation, which results in a conformational change within CRLs that is essential for their activation [1] [2].
The inhibition of NAE by this compound (IC50 = 4.7 nM) prevents neddylation of cullin proteins, leading to inactivation of CRL complexes. This disruption causes accumulation of CRL substrates that would normally be targeted for proteasomal degradation. Key substrates that accumulate include DNA replication regulator CDT1 (leading to DNA re-replication and genomic instability), cell cycle inhibitors p21/p27 (causing cell cycle arrest), and IκBα (suppressing NF-κB signaling) [2]. This cascade of molecular events ultimately triggers cellular stress, DNA damage, and apoptosis, particularly in rapidly dividing tumor cells that rely heavily on CRL-mediated protein turnover [1] [2].
The following diagram illustrates the neddylation pathway and this compound's mechanism of action:
This compound inhibits NAE, preventing CRL activation and causing substrate accumulation that triggers apoptosis.
This compound has been evaluated across multiple clinical trials, primarily focusing on hematological malignancies and solid tumors. The clinical development program has demonstrated both promising efficacy and notable challenges in specific patient populations.
Table 1: Clinical Trial Evidence for this compound
| Trial Identifier | Phase | Patient Population | Regimen | Primary Endpoint Results | Key Findings |
|---|---|---|---|---|---|
| PANTHER (this compound-3001) [3] | III | Higher-risk MDS, CMML, low-blast AML (first-line) | This compound + Azacitidine vs Azacitidine alone | Did not achieve predefined statistical significance for event-free survival (EFS) | Safety profile consistent with previous data; full data analysis ongoing |
| This compound-2001 [4] | II | Higher-risk MDS | This compound + Azacitidine vs Azacitidine alone | Supported Breakthrough Therapy Designation (2020) | Demonstrated improvements in overall survival, EFS, complete remission, and transfusion independence |
| NCT (unnamed) [5] | II | Advanced NSCLC (previously treated) | This compound + Docetaxel | ORR: 22% (1 CR, 5 PR); median PFS: 4.1 months; median OS: 13.2 months | Combination deemed safe and active in relapsed NSCLC |
The clinical development path of this compound has seen both encouraging signals and significant setbacks. Based on promising Phase 2 data, this compound received U.S. FDA Breakthrough Therapy Designation in July 2020 for higher-risk myelodysplastic syndromes (HR-MDS), acknowledging its potential to address a significant unmet need where treatment options had been limited to hypomethylating agent monotherapy for over a decade [4]. This designation was supported by endpoints including overall survival, event-free survival, complete remission, and transfusion independence.
However, the subsequent Phase 3 PANTHER trial failed to meet its primary endpoint of event-free survival in 2021, raising questions about its future development path [3]. Despite this setback, research continues, particularly in understanding which patient subsets might benefit most from this compound therapy and in exploring combination regimens with other agents.
For investigators studying this compound in laboratory settings, the following standardized protocol ensures consistent and reproducible results:
Reagent Preparation: Reconstitute this compound (lyophilized powder, molecular weight: 443.2 g/mol, purity: >98%) to a 5 mM stock solution by adding 451.2 μL of DMSO to 1 mg of powder. Aliquot the stock solution to avoid multiple freeze-thaw cycles and store at -20°C [1].
Cell Treatment: Working concentrations typically range from 10 nM to 1 μM, with treatment duration varying from 24 to 96 hours depending on the desired effect. For apoptosis assays, 48-72 hour treatments are commonly used. Include vehicle controls (DMSO at equivalent dilution) in all experiments [2].
Assessment of Efficacy:
Combination Studies: When combining with chemotherapeutic agents (e.g., docetaxel), administer this compound first (24-hour pretreatment) or concurrently, depending on the mechanism of the companion drug [5].
The experimental workflow for investigating this compound in research models follows a systematic process:
Systematic workflow for investigating this compound mechanisms and efficacy in research models.
Identification of predictive biomarkers is crucial for patient stratification. The following methodological approach is recommended:
Based on clinical trial data, this compound demonstrates a manageable but notable toxicity profile. The most frequent adverse events observed across trials include:
Table 2: Safety and Toxicity Profile of this compound
| Toxicity Category | Common Adverse Events | Frequency | Management Strategies |
|---|---|---|---|
| Hematological Toxicities | Neutropenia, thrombocytopenia, anemia | Grade ≥3: ~53% in combination therapies [5] | Regular blood count monitoring, growth factor support, dose delays/reductions |
| Hepatotoxicity | Elevated AST/ALT, bilirubin | Grade ≥3: ~10-15%; rare Grade 4 events [5] | Regular liver function monitoring, dose modification for elevations |
| Gastrointestinal Toxicities | Nausea, diarrhea, constipation | Mostly Grade 1-2 | Standard supportive care, antiemetics |
| Constitutional Symptoms | Fatigue, asthenia | Grade 1-2: common; Grade ≥3: <10% | Symptomatic management, activity adjustment |
The safety database indicates that hematological suppression represents the most significant dose-limiting toxicity, particularly when this compound is combined with myelosuppressive agents like azacitidine or docetaxel. Hepatic toxicity manifests primarily as transaminase elevations, with one reported case of Grade 4 transaminase elevation requiring treatment discontinuation in a Phase II NSCLC trial [5]. The PANTHER Phase 3 trial reported that the safety profile was consistent with previously reported data, though detailed safety analyses from this trial are pending full publication [3].
While initially developed for cancer therapy, emerging preclinical evidence suggests broader applications for this compound:
Inflammatory Diseases: this compound has demonstrated potential in reducing foam cell formation in atherosclerosis by enhancing autophagy and shifting macrophage metabolism toward an anti-inflammatory phenotype. The drug suppresses pro-inflammatory cytokines and cholesterol accumulation in vascular tissues by inhibiting neddylation of key transcriptional regulators [2].
Immunomodulation: Research indicates that this compound modulates T-cell function, affecting CD8+ T-cell metabolism and cytotoxicity. This suggests potential applications in fine-tuning immune responses during cancer immunotherapy or organ transplantation. Preclinical studies show that this compound treatment can suppress alloimmune responses, potentially improving graft survival while reducing the need for conventional immunosuppressants [2].
Neuroprotection: In models of traumatic brain injury, this compound demonstrates neuroprotective effects by modulating neutrophil extracellular traps and blood-brain barrier permeability, resulting in reduced neuroinflammation and apoptosis [2].
Viral Latency: In HIV research, neddylation inhibition has been found to enhance proviral transcription and reactivation, offering a potential avenue for "shock and kill" therapeutic strategies to eliminate latent viral reservoirs [2].
Based on current evidence, several key research priorities have emerged:
This compound represents a pioneering approach in targeted therapy through its unique mechanism of neddylation pathway inhibition. While clinical development has faced challenges, particularly with the failure of the Phase III PANTHER trial to meet its primary endpoint, the drug continues to show promise in specific contexts and remains a valuable research tool for understanding protein homeostasis in disease. The ongoing research into biomarkers and combination strategies may yet define a role for this compound in precision medicine approaches, and its potential applications beyond oncology continue to expand the therapeutic horizon for neddylation pathway modulation.
The following tables summarize key efficacy data from major Pevonedistat clinical trials. The phase 3 PANTHER trial did not meet its primary endpoint, but post-hoc analyses and earlier phase 2 data indicated potential benefits in specific patient subgroups.
| Trial & Reference | Patient Population | Treatment Arms | Median Overall Survival (OS) | Median Event-Free Survival (EFS) | Key Efficacy Outcomes |
|---|
| PANTHER (Phase 3) [1] | Higher-risk MDS (HR-MDS) (n=324) | this compound + Azacitidine (P+A) vs. Azacitidine (A) | 21.6 mo (P+A) vs. 17.5 mo (A) HR: 0.785; P=0.092 [1] | 19.2 mo (P+A) vs. 15.6 mo (A) HR: 0.887; P=0.431 [1] | Post-hoc: OS benefit with >3 cycles (23.8 vs. 20.6 mo, P=0.021) and >6 cycles (27.1 vs. 22.5 mo, P=0.008) [1] | | PANTHER (Phase 3) [1] | AML (20-30% blasts) (n=103) | this compound + Azacitidine (P+A) vs. Azacitidine (A) | 14.5 mo (P+A) vs. 14.7 mo (A) HR: 1.107 [1] | (EFS=OS in AML) | No significant OS or EFS benefit observed [1] | | Phase 2 Proof-of-Concept [2] | Higher-risk MDS (n=67) | this compound + Azacitidine (P+A) vs. Azacitidine (A) | 23.9 mo (P+A) vs. 19.1 mo (A) [2] | 20.2 mo (P+A) vs. 14.8 mo (A) HR: 0.539; P=0.045 [2] | ORR: 79.3% (P+A) vs. 56.7% (A); CR: 51.7% (P+A) vs. 26.7% (A); DoR: 34.6 mo vs. 13.1 mo [2] | | Phase 2 Proof-of-Concept [2] | LB-AML (n=32) | this compound + Azacitidine (P+A) vs. Azacitidine (A) | 23.6 mo (P+A) vs. 16.0 mo (A) P=0.081 [2] | (EFS=OS in AML) | ORR: 52.9% (P+A) vs. 60.0% (A) [2] |
The clinical data is supported by robust preclinical research. Below is a detailed methodology from a translational study that identified this compound as a vulnerability in chemoresistant Triple-Negative Breast Cancer (TNBC), illustrating the drug discovery pipeline [3].
This workflow, from model generation to target validation, is summarized in the following diagram.
This compound is a first-in-class, small-molecule inhibitor of the NEDD8-Activating Enzyme (NAE) [2].
The core of this mechanism is visualized in the following pathway diagram.
The combination of this compound and Azacitidine demonstrated a manageable and comparable safety profile to azacitidine alone in clinical trials, without a significant increase in myelosuppression [2].
While the phase 3 trial in myeloid malignancies had mixed results, research continues to identify patient populations most likely to benefit.
The following diagram illustrates the core pathway and protein interactions involved in Pevonedistat's mechanism of action.
Diagram 1: this compound inhibits NAE, blocking CRL-mediated protein degradation, leading to substrate accumulation and cell death. [1]
Research has demonstrated this compound's efficacy in preclinical models of Peripheral T-cell Lymphoma (PTCL). The following table quantifies its effects on cell proliferation, apoptosis, and the induction of a specific type of mitotic failure known as anaphase catastrophe [1].
| Experimental Model | Treatment | Key Findings |
|---|---|---|
| Primary PTCL cells (from patients) | This compound for 48 hours | Induced apoptosis in circulating CD3+ tumor cells [1]. |
| T-cell lymphoma cell lines (SR, Jurkat) | This compound for 72 hours | IC~50~ for proliferation: ~0.3 µM [1]. |
| T-cell lymphoma cell lines (SR, Jurkat) | This compound for 48 hours | IC~50~ for apoptosis: ~0.3 µM [1]. |
| T-cell lymphoma cell lines (SR, Jurkat) | 0.25 µM this compound for 24 hours | Induced multipolar anaphases (anaphase catastrophe): • Jurkat: 36.0% ± 5.0% (vs 6.0% control) • SR: 23.3% ± 4.4% (vs 2.0% control) [1]. | | T-cell lymphoma cell lines (SR, Jurkat) | 0.25 µM this compound for 24 hours | Cell cycle arrest in S and G2/M phases [1]. |
The key experiments from the research can be broken down into the following protocols [1]:
Cell Culture and Treatment
Assessment of Apoptosis (e.g., by Annexin V Staining)
Cell Cycle Profiling (by Propidium Iodide Staining)
Immunoblotting (Western Blot)
Detection of Anaphase Catastrophe
This compound is under clinical investigation for various cancers. For example, a Phase II trial (NCT04175912) is evaluating its efficacy, both alone and in combination with chemotherapy (paclitaxel and carboplatin), for treating bile duct cancer of the liver (intrahepatic cholangiocarcinoma) in patients who have progressed on prior therapy [2].
Pevonedistat's anti-cancer activity stems from its disruption of the ubiquitin-proteasome system. The diagram below outlines the core neddylation pathway and how this compound inhibits it.
Overview of this compound's inhibition of the neddylation cascade, leading to disrupted protein homeostasis and cell death.
The inhibition of CRL activity leads to the stabilization of various proteins that drive cell death through multiple pathways. Research in colorectal cancer (CRC) models has identified key mediators of this process.
This compound induces apoptosis via interconnected extrinsic and intrinsic pathways, modulated by p53 and FLIP [1].
To help you design and interpret experiments involving this compound, here are the methodologies from key preclinical and clinical studies.
This protocol is used to determine the sensitivity of cancer cells to this compound and to elucidate the mechanism of cell death.
This clinical study design evaluates how other drugs affect this compound's pharmacokinetics.
This compound has been investigated in various clinical settings. The table below summarizes key findings from selected trials.
| Cancer Type | Combination Agent | Phase | Key Findings / Rationale | Source |
|---|---|---|---|---|
| Higher-Risk MDS/CMML/AML | Azacitidine | Phase 3 | Rationale: Azacitidine is standard of care. Global PANTHER trial (NCT03268954) is comparing combination vs. azacitidine monotherapy. | [3] |
| Advanced NSCLC | Docetaxel | Phase 2 | Finding: In a single-arm trial, the combination showed an ORR of 18.5% and was well-tolerated. Suggests activity in a biomarker-unselected population. | [4] |
| Advanced Solid Tumors | Rifampin (DDI Study) | Phase 1 | Finding: Coadministration with the strong CYP3A inducer rifampin did not cause a clinically meaningful decrease in this compound exposure. Conclusion: No dose adjustment needed for CYP3A inducers. | [2] |
| Colorectal Cancer (Preclinical) | SN38 (active metabolite of Irinotecan) | Preclinical | Finding: Demonstrated strong synergy. Cell death was dependent on BAX/BAK but occurred in a p53-independent manner, which is significant for TP53-mutant cancers. | [1] |
For a comprehensive whitepaper, you would typically need to gather and present data in the following structured manner.
1. Drug Profile & Mechanism of Action Pevonedistat is a NEDD8-activating enzyme (NAE) inhibitor that blocks the neddylation pathway, leading to cancer cell death [1]. A pathway diagram would illustrate this mechanism.
Diagram: Proposed mechanism of this compound inducing cancer cell death via NAE inhibition.
2. Quantitative Data Summary Your guide should include tables summarizing key quantitative data from preclinical and clinical studies.
| Model System | Endpoint | Result | Citation/Study |
|---|---|---|---|
| AML Cell Lines | IC50 | ~10-100 nM | [To be populated with specific data] |
| MDS PDX Models | Tumor Growth Inhibition | >70% | [To be populated with specific data] |
| Solid Tumor Organoids | Apoptosis Induction | ~40% increase | [To be populated with specific data] |
| Clinical Trial Phase | Patient Population | Key Efficacy Findings | Key Safety Findings |
|---|---|---|---|
| Phase I | Advanced Solid Tumors | Disease Stabilization in X% | Most Common AEs: Fatigue, Nausea |
| Phase II | High-Risk MDS | Composite CR Rate: Y% | Notable AE: Elevated Liver Enzymes |
| Phase III (PANTHER) | Higher-Risk MDS/AML | Overall Survival: [Hazard Ratio] | [List of Grade ≥3 Adverse Events] |
3. Detailed Experimental Protocols Below is an example of a standard protocol for in vitro efficacy testing, which would be a core part of this compound's preclinical package [2].
Since the specific data for this compound was not in the search results, I suggest you use the following strategies to find it:
Table 1: Pevonedistat Profile Overview
| Attribute | Description |
|---|---|
| Drug Name | This compound (also known as MLN4924) |
| Class | First-in-class inhibitor of the NEDD8-activating enzyme (NAE) |
| Key Mechanism | Disrupts the neddylation pathway, leading to inactivation of Cullin-RING E3 Ligases (CRLs) and subsequent accumulation of cell cycle and survival regulators [1] [2] [3]. |
| Primary Effect | Induction of apoptosis (cancer cell death) and cell cycle arrest [2] [3]. |
This compound's mechanism begins with the inhibition of the NEDD8-activating enzyme (NAE), which is the first and committed step in the neddylation cascade. This disruption has a direct and critical impact on protein degradation within the cell [2] [3].
Figure 1: this compound inhibits the neddylation pathway, disrupting protein homeostasis and inducing cancer cell death.
Preclinical studies established the scientific foundation for this compound, elucidating its mechanism and synergistic potential.
Table 2: Key Preclinical Insights into this compound's Activity
| Research Area | Key Finding | Experimental Model / Method Cited |
|---|---|---|
| p53 Status & Apoptosis | p53 wild-type cancer cells are significantly more sensitive to this compound-induced apoptosis than p53 mutant cells [2]. | Isogenic p53-proficient vs. p53-deficient HCT116 and LoVo colorectal cancer (CRC) cell lines; Western blot, flow cytometry, caspase activity assays [2]. |
| Apoptotic Pathways | Cell death involves both extrinsic (TRAIL-R2/caspase-8) and intrinsic (BAX/BAK) apoptotic pathways, with BID providing cross-talk [2]. | siRNA screen targeting key apoptotic regulators; validation with caspase-8 knockout models [2]. |
| Resistance Mechanisms | Identified FLIP (CFLAR) as a novel mediator of resistance; its depletion enhances apoptosis [2]. | Integration of transcriptomics data (CCLE) with drug sensitivity data (GDSC); siRNA screening and validation [2]. |
| Synergy with Chemotherapy | Demonstrates strong synergy with irinotecan metabolite SN38; cell death in this combination is p53-independent [2]. | Combinatorial drug treatment in CRC cell lines; assessment of synergy and dependence on BAX/BAK [2]. |
The transition from promising preclinical data to clinical trials yielded mixed results, particularly in myeloid malignancies.
Table 3: Summary of Key Clinical Trials for this compound
| Trial Identifier / Name | Phase | Patient Population | Key Outcomes & Status |
|---|---|---|---|
| NCT02610777 (this compound-2001) [4] | II | Higher-risk MDS, CMML, or Low-blast AML | Supportive Data: Led to Breakthrough Therapy Designation for HR-MDS in July 2020. Showed a trend towards improved EFS (21.0 vs. 16.6 mos, HR=0.665) and OS (21.8 vs. 19.0 mos, HR=0.802) vs. azacitidine alone [4]. |
| PANTHER (this compound-3001) [1] [5] | III | Higher-risk MDS, CMML, Low-blast AML (first-line) | Primary Outcome: Did not achieve pre-defined statistical significance for the primary endpoint of Event-Free Survival (EFS) vs. azacitidine alone. Trial discontinued [1] [5]. |
| - | - | - | Safety: The safety profile of the combination was consistent with previously established data [1]. |
Despite the setback in its primary Phase III trial, research into this compound continues, exploring its utility in other areas.
This compound represents a pioneering effort to target the neddylation pathway. While its development for higher-risk MDS and AML was halted due to a negative Phase III trial outcome, the wealth of preclinical and clinical knowledge generated continues to inform the field. Future potential may lie in rational combination strategies, particularly for solid tumors or with immunotherapies like oncolytic viruses.
The following information is based on a 2022 study that investigated the triple combination of Pevonedistat (PEV), Azacitidine (AZA), and Venetoclax (VEN) in acute myeloid leukemia (AML) models [1].
A typical workflow for cell treatment experiments in this study is summarized in the diagram below:
Quantitative data on drug concentrations and viability assays from the research are summarized in the table below.
Table 1: Treatment Parameters and Viability Assessment [1]
| Parameter | Description | Details from Study |
|---|---|---|
| Treatment Duration | Time cells were exposed to drugs. | 24 hours for initial combinatorial studies; 72 hours for resistant samples. |
| Cell Viability Assay | Method to measure cell death/viability. | Cell Titer-Glo Luminescent Cell Viability Assay. |
| Viability Calculation | How results were interpreted. | Percent viability = (RLU of treated well / RLU of DMSO control well) × 100. |
| Dose-Response Analysis | How potency was determined. | EC₅₀ (effective concentration for 50% cell death) determined by nonlinear regression. |
The study provided a detailed molecular mechanism for the combination therapy, which can be visualized in the following workflow that integrates experimental steps and biological outcomes:
PMAIP1 (the gene for NOXA) or BBC3 (the gene for PUMA), which demonstrated that the efficacy of the triple combination was dependent on NOXA expression [1].Please note that the data above describes a specific combination therapy. For your work with this compound, consider the following:
The following table summarizes the key dosing information from a pediatric Phase 1 study that established the RP2D [1].
| Parameter | Details |
|---|---|
| Recommended Phase 2 Dose (RP2D) | 35 mg/m² [1] |
| Combination Agents | Irinotecan (50 mg/m² IV) & Temozolomide (100 mg/m² orally) [1] |
| Cycle 1 (28-day) Schedule | Pevonedistat: Days 1, 8, 10, 12. Irinotecan/Temozolomide: Days 8-12 [1]. | | Subsequent Cycles (21-day) Schedule | this compound: Days 1, 3, 5. Irinotecan/Temozolomide: Days 1-5 [1]. | | Method of Administration | Intravenous infusion over 1 hour [1]. |
This compound is a first-in-class inhibitor of the NEDD8-activating enzyme (NAE) [1] [2] [3]. It disrupts the protein degradation cascade and modulates the tumor's innate immune response, as illustrated below.
Diagram 1: Mechanism of this compound-induced tumor cell death and viral sensitization. This compound inhibits NAE, disrupting CRL-mediated protein degradation and suppressing interferon signaling, leading to apoptosis and enhanced oncolytic virotherapy [2] [4].
For researchers aiming to investigate this compound in preclinical models, particularly in combination with oncolytic virotherapy, the following workflow and protocol details are essential.
Diagram 2: Preclinical workflow for evaluating this compound with oncolytic virus. The protocol involves pre-treating cells with this compound before low-MOI viral infection, followed by multiple readouts to assess infectivity and cell death [4].
Key Protocol Parameters [4]:
The application of this compound extends beyond direct cytotoxicity. Its ability to suppress the innate interferon response in tumor cells can be strategically leveraged to enhance the efficacy of other modalities, most notably oncolytic virotherapy [4].
I hope these detailed application notes provide a solid foundation for your research. Should your work require a deeper focus on a specific cancer model or combination strategy, please feel free to ask.
Pevonedistat is a potent, selective small-molecule inhibitor of the NEDD8-Activating Enzyme (NAE) [1]. By blocking NAE, it inhibits the entire neddylation cascade, which is crucial for the activity of Cullin-RING Ligases (CRLs). This leads to the accumulation of CRL substrates, causing cell cycle arrest, senescence, and apoptosis in cancer cells [2] [1].
The Half-Maximal Inhibitory Concentration (IC₅₀) is a critical parameter for quantifying a drug's potency. It represents the concentration that reduces a biological process or activity by 50% [3] [4]. Accurate determination of this compound's IC₅₀ is therefore essential for evaluating its efficacy in preclinical models.
A robust IC₅₀ assay must be carefully designed. The following table summarizes key considerations based on established guidelines [4].
| Consideration | Description & Recommendation |
|---|---|
| IC₅₀ Definition | Choose between Relative IC₅₀ (concentration at response midway between min/max plateaus) or Absolute IC₅₀ (concentration at 50% of control response). Relative IC₅₀ is more robust if the 100% control is unstable [4]. |
| Assay Range | Ensure the assay includes at least two concentration data points below and above the estimated IC₅₀ to adequately define the dose-response curve's upper and lower bend points [4]. |
| Cell Seeding Density | Critically Important. The initial cell density can dramatically alter IC₅₀ values. This variation is an inherent property of cancer cells, not just an assay artifact. Density must be optimized and consistently reported [5]. |
| Viability Assay | The common MTT assay and its analogues (MTS, CCK-8) can introduce large, non-adjustable errors (reportedly 300% to 11,000%) due to their reliance on cellular metabolism, which is influenced by density and proliferation rate [5]. |
This workflow integrates the general guidelines with specifics known about this compound. Given the pitfalls of colorimetric assays, using a method like limiting dilution or direct cell counting (e.g., with trypan blue) is recommended for more accurate results [5]. The flow diagram below outlines the key stages of this process.
1. Reagent Preparation
2. Cell Seeding and Treatment
3. Cell Viability Assessment (72-hour incubation)
4. Data Analysis and IC₅₀ Calculation
This compound's induction of cell death involves multiple interconnected pathways. The following diagram synthesizes the key mechanisms identified in colorectal cancer (CRC) cells, highlighting the roles of both extrinsic and intrinsic apoptotic pathways [2].
| Problem | Potential Cause | Suggested Solution |
|---|
| Shallow or poor dose-response curve | Inadequate concentration range; poor drug solubility; incorrect assay duration. | Widen the concentration series to ensure points are captured at the upper (e.g., 90-100% viability) and lower (e.g., 0-20% viability) plateaus. Check drug solubility in medium. | | High variability between replicates | Inconsistent cell seeding; inaccurate pipetting during drug serial dilution; edge effects in microplates. | Ensure a homogeneous cell suspension when seeding. Use calibrated pipettes and perform dilutions carefully. Use a plate with a clear lid and account for evaporation in outer wells. | | IC₅₀ values are inconsistent with literature | Differences in cell seeding density; use of different viability assays; variations in serum concentration or culture conditions. | Strictly control and document the cell seeding number. Be aware that different assays (MTT vs. limiting dilution) yield different absolute values. Standardize culture conditions. |
This guide provides a framework for determining the IC₅₀ of this compound, emphasizing robust assay design to avoid common pitfalls. The most critical gap for researchers is the lack of a universally validated, precise IC₅₀ value, which is compounded by the profound impact of cell density and the choice of viability assay.
Future work should focus on using more accurate methods like limiting dilution assays to establish reliable baseline IC₅₀ spectra for this compound across a panel of genetically defined cancer cell lines.
The following tables summarize the primary combination regimens and their reported outcomes from recent scientific literature.
Table 1: Clinical and Preclinical Combination Regimens with Pevonedistat
| Combination Therapy | Disease Context | Study Phase | Dosing Schedule (this compound) | Key Efficacy Findings | Key Safety Findings | Reference |
|---|---|---|---|---|---|---|
| This compound + Azacitidine + Venetoclax | Preclinical AML models (cell lines, primary samples, xenografts) | Preclinical | Various schedules reported (e.g., Days 1, 3, 5 in a 21-day cycle) | Superior activity vs. doublets; overcomes Venetoclax resistance by NOXA upregulation [1]. | Robust activity reported; specific toxicities not detailed in abstract [1]. | [1] |
| This compound + Azacitidine | Higher-Risk MDS (HR-MDS), CMML, LB-AML | Phase 2 | 20 mg/m² IV, Days 1, 3, 5 of a 28-day cycle [2] | Improved EFS (20.2 vs. 14.8 mos in HR-MDS); higher CR rate (52% vs. 27%); longer transfusion independence [2]. | Safety profile consistent with Azacitidine; no added myelosuppression; exposure-adjusted AE rates were comparable [2]. | [3] [4] [2] |
| This compound + Irinotecan + Temozolomide | Pediatric recurrent/refractory solid or CNS tumors | Phase 1 | Cycle 1: 35 mg/m² IV, Days 1, 8, 10, 12. Subsequent cycles: 35 mg/m², Days 1, 3, 5 [5] | RP2D established at 35 mg/m²; 2 PRs and 6 patients with prolonged SD (≥6 cycles) [5]. | Well-tolerated; MTD not reached; required monitoring of AST, ALT, and bilirubin [5]. | [5] |
| This compound + Laduviglusib (GSK-3β inhibitor) | B-cells from CLL patients (ex vivo) | Preclinical | Not explicitly detailed in abstract | Synergistic cytotoxic effect; reduced BCL2 and BIRC3 mRNA levels; enhanced action of Venetoclax [6]. | Reported synergy; specific toxicities not applicable for ex vivo study [6]. | [6] |
Table 2: Key Molecular and Cellular Assays in Preclinical Studies
| Assay Type | Purpose | Key Reagents & Parameters | Application Example |
|---|---|---|---|
| Cell Viability/Proliferation Assay | To measure compound-induced cell death. | Cell Titer-Glo Luminescent Assay; 384-well plates; 24-72 hour incubation; EC50 determination [1]. | Used to demonstrate robust activity of the PEV/VEN/AZA triplet in AML cell lines and primary patient samples [1]. |
| Western Blot | To analyze protein expression and accumulation. | Antibodies against proteins of interest (e.g., NOXA, BCL2 family proteins); cell lysis and standard blotting protocols [1]. | Used to confirm PEV/AZA combination induces NOXA to a greater extent than single agents [1]. |
| Flow Cytometry | To assess apoptosis and cell surface markers. | 7-AAD staining for viability; conjugated antibodies for immunophenotyping [1]. | Used in CLL studies for cell viability assays and to analyze primary AML patient samples [1] [6]. |
| qPCR | To quantify gene expression changes. | RNA extraction kits; target genes: BCL2, BIRC3, others [6]. | Used in CLL studies to show combined treatment reduces BCL2 and BIRC3 mRNA levels [6]. |
| In Vivo Xenograft Models | To evaluate anti-tumor efficacy in a living organism. | NSG or SCID mice; systemic or flank engraftment of AML cell lines or primary patient cells; monitoring of tumor burden and survival [1]. | Corroborated the robust activity of the VEN/PEV/AZA combination in preclinical systemic engrafted models of AML [1]. |
Below are detailed methodologies for key experiments cited in the application notes, providing a practical guide for researchers.
Protocol 1: Ex Vivo Assessment of Drug Combination Efficacy on Primary Patient Cells This protocol is adapted from studies on primary AML and CLL samples [1] [6].
Protocol 2: In Vivo Efficacy Study in Patient-Derived Xenograft (PDX) Models This protocol is based on the AML PDX models described [1].
Protocol 3: Molecular Mechanism Elucidation via CRISPR/Cas9 Knockout This protocol is critical for confirming the essential role of specific genes in the mechanism of action, as demonstrated for PMAIP1 (NOXA) [1].
The following diagrams illustrate the core mechanistic pathway of this compound and a generalized workflow for evaluating its combinations in preclinical models.
Diagram 1: Core Mechanism of Action of this compound. This compound inhibits NAE, blocking cullin neddylation and subsequent CRL-mediated degradation of key regulatory proteins, leading to their accumulation and induction of anti-cancer cellular effects [1] [7].
Diagram 2: Preclinical Workflow for Evaluating this compound Combinations. A generalized logic for developing and validating combination therapies, moving from in vitro screening to in vivo efficacy and finally to target validation [1].
Pevonedistat is a potent and selective inhibitor of the NEDD8-activating enzyme (NAE), with an IC₅₀ of 4.7 nM [1]. It induces apoptosis in human tumor cells and suppresses the growth of human tumor xenografts in mice [1].
The table below summarizes its key molecular properties and solubility data, which are fundamental for solution preparation.
| Property | Specification |
|---|---|
| CAS Number | 905579-51-3 [1] [2] |
| Molecular Formula | C₂₁H₂₅N₅O₄S [2] [3] |
| Molecular Weight | 443.52 g/mol [2] |
| Purity | >98% [3] |
| Solubility in DMSO | 10 mg/mL (approximately 22.5 mM) [3] |
| Recommended Stock Concentration | 5-10 mM in DMSO [1] [3] |
This protocol outlines the procedure for reconstituting this compound to create a stable, concentrated stock solution suitable for in vitro experiments.
For in vitro cell culture treatments, dilute the stock solution into the appropriate pre-warmed culture medium. A typical working concentration ranges from 0.1 to 1.0 µM, though this should be optimized for your specific cell line and assay [1].
The table below summarizes key stability information for both concentrated and diluted solutions of this compound, based on recent pharmaceutical studies.
| Solution Type | Concentration | Storage Conditions | Stability Duration | Key Findings |
|---|---|---|---|---|
| Concentrated Solution | 10 mg/mL | 2-8°C, protected from light | 7 days | Retains >95% of initial concentration; suitable for reusing partially used vials [4]. |
| Diluted in 0.9% NaCl | 50, 100, 200 µg/mL | 2-8°C, protected from light | 14 days | Retains >95% of initial concentration; no sorption to polyolefin infusion bags [4]. |
The following diagram illustrates the logical workflow for preparing and using this compound in a research setting, integrating the protocols and stability information detailed above.
1. Mechanism of Action and Rationale for Use Pevonedistat is a selective inhibitor of the NEDD8-activating enzyme (NAE1). It disrupts the protein degradation system by blocking the neddylation of Cullin proteins, which is required for the activity of Cullin-RING E3 Ligases (CRLs). This leads to the accumulation of CRL substrates that can trigger cell death. Preclinical data suggests it has widespread potential activity in Colorectal Cancer (CRC), especially in combination with irinotecan-containing regimens [1].
2. Key Findings from Preclinical Studies Research using in vitro models of CRC has revealed crucial insights into how this compound induces cell death [1]:
The table below summarizes the core mediators of response and resistance to this compound identified in genetic screens [1].
| Category | Gene/Protein | Role in MLN4924 Response |
|---|---|---|
| Sensitivity Mediators | p53 (TP53) | Major determinant of apoptotic response |
| Caspase-8 (CASP8) | Effector caspase in the extrinsic apoptosis pathway | |
| TRAIL-R2/DR5 (TNFRSF10B) | Death receptor involved in apoptosis initiation | |
| Caspase-9 (CASP9) | Initiator caspase in the intrinsic apoptosis pathway | |
| NOXA (PMAIP1) | Pro-apoptotic protein | |
| Resistance Mediators | FLIP (CFLAR) | Key mediator of resistance; its depletion enhances apoptosis |
| cIAP1 (BIRC2) | Anti-apoptotic protein | |
| RIPK1 | Regulates cell survival and death signaling | |
| STAT3 | Transcription factor with pro-survival functions |
3. Proposed Signaling Pathway and Experimental Workflow The following diagram illustrates the mechanistic basis for this compound's action and its synergy with SN38, based on findings from Cell Death Discovery [1]. This workflow can guide hypothesis-driven experimental design.
1. Animal Model Selection
2. Dosing and Treatment Regimen While the exact dosing protocol from the literature requires consultation of the primary source, the general strategy based on the synergistic finding is as follows [1]:
Treatment should continue for a predefined period (e.g., 3-4 weeks) with frequent monitoring of tumor volume and animal body weight.
3. Endpoint Analysis The table below outlines key endpoints to assess the efficacy and mechanism of the treatment.
| Analysis Type | Method | Key Metrics |
|---|---|---|
| Tumor Growth Inhibition | Caliper measurement | Tumor volume, growth delay, %T/C (Treated/Control) |
| Apoptosis in Tumor Tissue | Immunohistochemistry (IHC) / Western Blot | Cleaved Caspase-3, Cleaved PARP |
| Pathway Analysis | Western Blot / IHC | p53, p21, NEDDylated Cullin levels, TRAIL-R2/DR5 expression |
| Combination Effect | Statistical analysis (e.g., Chou-Talalay) | Combination Index (CI) to quantify synergy |
This compound (also known as MLN4924) is a first-in-class NEDD8-activating enzyme (NAE) inhibitor that disrupts the neddylation pathway, a critical protein regulatory mechanism in cancer cells. Neddylation is a ubiquitin-like modification process that controls the activity of cullin-RING E3 ubiquitin ligases (CRLs), which are essential for the degradation of numerous proteins involved in cell cycle progression, DNA repair, and survival signaling. By inhibiting NAE, this compound induces DNA re-replication, cell cycle arrest, and apoptosis in cancer cells, making it particularly effective against tumors dependent on protein homeostasis pathways. This compound has demonstrated promising activity in preclinical models of triple-negative breast cancer (TNBC) and colorectal cancer (CRC), especially in chemoresistant settings where conventional therapies fail.
The therapeutic potential of this compound is especially evident in cancers that have developed resistance to standard treatments. Research using longitudinal patient-derived xenograft (PDX) models from TNBC tumors before and after neoadjuvant chemotherapy (NACT) revealed that post-NACT tumors exhibit enriched protein homeostasis pathways and increased sensitivity to this compound. This sensitivity correlates with elevated levels of both NEDD8 and SUMO1 in responsive models, suggesting that targeting neddylation and sumoylation pathways may be effective in combating chemoresistant cancers [1]. Additionally, synthetic lethality screens in colorectal cancer models have identified promising combinations between this compound and EGFR pathway inhibitors, providing novel therapeutic opportunities for aggressive CRC subtypes [2].
Drug sensitivity assays are fundamental for evaluating this compound's efficacy across various cancer models. These assays measure cell viability and proliferation following drug exposure, providing quantitative data on therapeutic response. In TNBC PDX models, cells isolated from pre-, mid-, and post-NACT tumors were subjected to high-throughput drug screening using a library of 618 mechanistically annotated compounds. The results demonstrated that post-NACT tumors exhibited heightened sensitivity to this compound compared to pre-NACT tumors, suggesting that protein homeostasis pathways become more critical for survival following chemotherapy [1]. Similar findings were observed in colorectal cancer models, where this compound induced tumor stabilization in poorly differentiated, clinically aggressive CRC resistant to available therapies [2].
The area under the curve (AUC) values derived from concentration-response curves serve as the primary metric for quantifying drug sensitivity. Researchers should note that sensitivity to this compound varies significantly based on cancer type and prior treatment exposure. For instance, in colorectal cancer models, optimal concentrations for long-term assays ranged from 25-200 nM depending on the specific cell line, with CAR1 cells (RAS/RAF WT) being most sensitive at 25 nM, while WiDr cells (BRAF mutant) required 200 nM for effective proliferation inhibition [2].
Table 1: Reagents and Equipment for Cell Viability Assay
| Component | Specifications | Purpose |
|---|---|---|
| This compound | 10 mM stock in DMSO | NAE inhibitor treatment |
| CellTiter-Glo | Commercial kit (Promega) | ATP quantification for viability |
| Cell Lines | PDX-derived or established cancer lines | Disease modeling |
| White Plates | 384-well, tissue culture treated | Assay format |
| Plate Reader | Luminometer capable of 384-well format | Signal detection |
| Mammocult Media | Serum-free | Cell culture maintenance |
Procedure:
Technical Notes:
Diagram 1: Workflow for this compound Viability Assay
Synthetic lethality screening represents a powerful approach to identify combination therapies that enhance this compound's efficacy. This strategy is particularly valuable for overcoming primary and acquired resistance in aggressive cancers. An shRNA-based "drop-out" loss-of-function screen covering 200 drug-target genes in four CRC cell lines revealed that inhibition of EGFR pathway components creates synthetic lethality with NEDD8 inhibition [2]. The screening identified seventeen candidate genes whose depletion synergized with this compound, with different gene sets emerging across cell lines with varying molecular backgrounds (RAS/RAF WT, KRAS mutant, and BRAF mutant).
Pathway analysis of screening hits revealed significant enrichment in ERK1/2 signaling, MAPK cascade, and AKT pathways, indicating that interference with the EGFR pathway at multiple levels could be leveraged for effective combination therapies [2]. This approach has demonstrated particular promise in BRAF-mutant CRC models, where this compound combined with BRAF and EGFR inhibition overcame resistance mechanisms and induced enhanced growth arrest and apoptosis.
Table 2: Key Components for Synthetic Lethality Screening
| Component | Specifications | Purpose |
|---|---|---|
| shRNA Library | Custom pooled, barcode-coupled, 2000 shRNAs covering 200 drug-target genes | Genetic perturbation |
| Packaging Plasmids | psPAX2, pMD2.G | Lentivirus production |
| Cell Lines | Cancer cells with varying this compound sensitivity | Disease modeling |
| Selection Agents | Puromycin (1-5 μg/mL) | Selection of infected cells |
| This compound | Concentrations based on long-term proliferation assays (25-200 nM) | NAE inhibition |
| NGS Platform | Illumina HiSeq or similar | shRNA quantification |
Procedure:
Technical Notes:
Diagram 2: Synthetic Lethality Screening Workflow
In vivo evaluation of this compound is essential for validating its therapeutic potential and understanding its pharmacodynamic effects in a physiologically relevant context. Studies using patient-derived xenograft (PDX) models have demonstrated that this compound exhibits efficacy as a single agent in multiple TNBC models, particularly those derived from post-chemotherapy tumors [1]. The best observed response in CRC PDX models was disease stabilization rather than tumor regression, highlighting the importance of combination strategies for improved outcomes [2].
Monitoring tumor volume and body weight throughout the study provides essential data on efficacy and toxicity. Additionally, biomarker analysis of harvested tumors can reveal correlations between drug response and pathway modulation. Researchers should note that elevated levels of both NEDD8 and SUMO1 have been observed in models exhibiting favorable response to this compound, suggesting these may serve as predictive biomarkers [1].
Procedure:
Technical Notes:
Biomarker identification is crucial for predicting response to this compound and understanding its mechanism of action. Research has revealed that elevated levels of NEDD8 and SUMO1 correlate with favorable response to this compound in TNBC PDX models [1]. Additionally, pharmacotranscriptomic analysis has identified pathway-level correlations between this compound activity and post-translational modification machinery, particularly involving neddylation and sumoylation targets.
In colorectal cancer models, response to this compound is independent of the mutational status of the RAS/RAF axis but inversely associated with cetuximab sensitivity [2]. This suggests that biomarkers beyond traditional CRC drivers are needed for patient selection. Multiplex assay platforms that simultaneously measure multiple analytes in limited sample volumes are particularly valuable for comprehensive biomarker profiling.
Procedure:
Alternative Approach - ELISA: For higher throughput quantification, consider ELISA-based methods:
Technical Notes:
Table 3: Biomarker Correlation with this compound Response
| Biomarker | Detection Method | Correlation with Response | References |
|---|---|---|---|
| NEDD8 | Western blot, ELISA | Elevated in responsive models | [1] |
| SUMO1 | Western blot, ELISA | Elevated in responsive models | [1] |
| CRL Substrates | Western blot (e.g., CDT1) | Accumulation indicates target engagement | [2] |
| EGFR Pathway Genes | shRNA screening | Synthetic lethality with NAE inhibition | [2] |
Robust statistical analysis is essential for interpreting this compound assay results. For viability assays, calculate area under the curve (AUC) values from concentration-response curves rather than relying solely on single-point measurements. This approach provides a more comprehensive assessment of drug sensitivity across multiple concentrations [1]. When analyzing high-throughput screening data, apply appropriate filters to remove pan-active or pan-inactive compounds and address potential confounding factors such as growth rate effects.
For bioassay validation, follow USP <1033> guidelines which recommend comparing confidence intervals against target validation acceptance criteria [4]. Key parameters include linearity (coefficient of determination R², slope, and intercept), accuracy (%relative bias), and precision (%coefficient of variation). Statistical power analysis should guide sample size determination for in vivo studies, with typically 6-8 animals per group required to detect significant differences in tumor growth inhibition.
Effective data visualization enhances interpretation and communication of this compound assay results:
When reporting results, include complete methodological details to ensure reproducibility:
Table 4: Troubleshooting Guide for this compound Assays
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor viability signal | Low ATP levels | Optimize cell seeding density; ensure proper reagent storage |
| High variability in replicates | Inconsistent cell plating | Use automated dispensers; mix cells thoroughly during plating |
| Lack of response | Insufficient drug activity | Verify drug potency; confirm neddylation inhibition (CDT1 accumulation) |
| In vivo toxicity | Off-target effects | Adjust dose and schedule; monitor body weight closely |
| Inconsistent biomarker results | Protein degradation | Use fresh samples with protease inhibitors; standardize processing |
Pevonedistast represents a promising therapeutic approach for challenging cancers, particularly in chemoresistant settings. The assay techniques detailed in this document—including viability assays, synthetic lethality screening, in vivo efficacy studies, and biomarker analysis—provide a comprehensive framework for evaluating this NAE inhibitor in preclinical models. The protocols emphasize standardized methodologies, appropriate controls, and rigorous data analysis to ensure reliable and reproducible results.
The accumulating evidence suggests that this compound's efficacy extends beyond single-agent activity to potentially synergistic combinations, particularly with EGFR pathway inhibitors in colorectal cancer models and as a targeted approach for protein homeostasis-dependent TNBC. As research in this area advances, continued refinement of these assay techniques and validation of predictive biomarkers will be essential for optimizing patient selection and therapeutic outcomes in clinical applications.
Pevonedistat is a first-in-class NEDD8-Activating Enzyme (NAE) inhibitor that blocks the neddylation pathway, a crucial protein degradation process [1]. By inhibiting NAE, this compound prevents the conjugation of NEDD8 to Cullin proteins, destabilizing the Cullin-RING Ligase (CRL) complexes. This leads to the accumulation of CRL substrates that promote cell cycle arrest and apoptosis [1] [2]. Its role is particularly prominent in targeting chemoresistant cancers, such as Triple-Negative Breast Cancer (TNBC) and Colorectal Cancer (CRC), especially in tumors that have developed resistance to standard therapies [1] [2].
The diagram below illustrates the core mechanism of this compound and its interference with the neddylation pathway and related processes.
The synthetic lethality screening workflow identifies potential drug combinations that enhance this compound's efficacy, as shown below.
The following tables summarize key experimental parameters and findings from recent studies.
Table 1: In Vitro Drug Sensitivity Profiles in TNBC PDX Models [1]
| PDX Model Description | TNBC Subtype | This compound Sensitivity (Cell Viability) | Notable Drug Combinations |
|---|---|---|---|
| Pre-NACT (Treatment-naive) | Various (BL1, BL2, M, LAR, UNS) | Baseline (Varies by model) | N/A |
| Mid-NACT (Post-AC regimen) | Often shifts to Mesenchymal (M) | Increased sensitivity vs pre-NACT | HDAC inhibitors (e.g., LBH589) |
| Post-NACT (Chemoresistant) | Often shifts to Mesenchymal (M) | Increased sensitivity vs pre-NACT | BCL-2 inhibitors, Clofarabine |
Table 2: Key Reagents and Equipment for Core Assays [1] [2]
| Category | Item | Specification / Purpose |
|---|---|---|
| Inhibitors & Reagents | This compound (MLN4924) | NAE inhibitor, dissolve in DMSO for in vitro work [1]. |
| Cetuximab / Encorafenib | EGFR / BRAF inhibitors for combination studies [2]. | |
| CellTiter-Glo (CTG) Assay | Measure cell viability in high-throughput screens [1]. | |
| Cell Culture | Patient-Derived Xenograft (PDX) Cells | Freshly isolated, mouse cells depleted [1]. |
| Mammocult Medium | Serum-free culture for PDX cells in drug screens [1]. | |
| Equipment | High-Throughput Screening System | 384-well plate format [1]. |
| Next-Generation Sequencer | For shRNA barcode quantification (e.g., Illumina) [2]. |
This protocol is used to identify therapeutic vulnerabilities in chemoresistant tumors [1].
This protocol identifies genes whose inhibition cooperates with this compound [2].
The data from these protocols reveal that tumors with acquired chemoresistance, particularly those transitioning to a mesenchymal (M) subtype, display heightened dependence on protein homeostasis pathways, creating a vulnerability to this compound [1]. The synthetic lethality screening successfully identified the EGFR signaling axis as a key partner for combination therapy, leading to a strategy that overcomes compensatory feedback loops observed with single-agent targeted therapy [2].
Pevonedistat (MLN4924) is supplied as a lyophilized powder with molecular formula C21H25N5O4S [1] [2]. For a 5 mM stock solution, reconstitute 1 mg of powder in 451.2 μl of DMSO [2]. The lyophilized powder is stable for 24 months when stored desiccated at -20°C. Once reconstituted, the solution should be stored at -20°C and used within 3 months to prevent potency loss [1] [2].
This compound inhibits NEDD8-activating enzyme (NAE), which is the first enzyme in the neddylation pathway [1] [2]. This pathway involves the covalent attachment of the ubiquitin-like protein NEDD8 to cullin proteins within cullin-RING ligases (CRLs) [2]. Neddylation activates CRLs, which are essential for the targeted degradation of specific cellular proteins that regulate cell cycle progression and survival pathways in cancer cells [1]. By blocking neddylation, this compound causes accumulation of these CRL substrates, leading to cell cycle arrest, rereplication DNA damage, and ultimately apoptosis in human tumor cells [1] [2].
Diagram 1: this compound mechanism of action via NAE inhibition and apoptosis induction.
This protocol evaluates this compound's effects on tumor cell viability and neddylation inhibition [1] [2].
Materials:
Procedure:
This outlines the Phase II trial design for this compound in bile duct cancer [3].
Study Design:
Patient Selection Criteria:
Treatment Arms:
Assessment Schedule:
Diagram 2: Clinical trial workflow from screening to primary endpoints.
| Parameter | Value | Context |
|---|---|---|
| Molecular Weight | 443.2 g/mol | [1] [2] |
| Purity | >98% | [1] [2] |
| Solubility | 10 mg/ml in DMSO | [1] [2] |
| IC50 in Xenograft | 4.7 nM | Reduction of human tumor xenograft growth in mice [1] [2] |
| Clinical Dose | Under investigation | Phase II trial [3] |
| Blood Count Eligibility | ||
| Leukocytes | ≥3,000/mcL | Trial inclusion criteria [3] |
| Absolute Neutrophil Count | ≥1,500/mcL | Trial inclusion criteria [3] |
| Platelets | ≥100,000/mcL | Trial inclusion criteria [3] |
| Hemoglobin | ≥9 g/dL | Trial inclusion criteria [3] |
| Liver Function Eligibility | ||
| Total Bilirubin | ≤ Institutional ULN | Trial inclusion criteria [3] |
| AST/ALT | ≤2.5 × Institutional ULN | Trial inclusion criteria [3] |
This compound is currently investigational and labeled "For Research Use Only. Not for Use in Diagnostic Procedures" [1] [2]. Clinical use requires regulatory approval through investigational protocols [3]. Researchers must adhere to institutional biosafety guidelines and clinical trial regulations when handling this compound or conducting human studies [3].
This compound represents a promising first-in-class NAE inhibitor with established activity in preclinical models and ongoing clinical evaluation. The detailed protocols and quantitative data provided in these Application Notes should enable researchers to design rigorous experiments and clinical investigations to further characterize its therapeutic potential. Adherence to sound research methodology principles, including proper hypothesis formulation, endpoint selection, and statistical design, is essential for generating reliable, interpretable results [4].
This compound is a first-in-class NEDD8-activating enzyme (NAE) inhibitor that disrupts protein degradation and promotes cancer cell death [1]. It is investigated almost exclusively in combination with other chemotherapeutic agents, as monotherapy activity is limited.
The table below summarizes key clinical trial designs for this compound based on recent studies.
| Trial Indication | Combination Therapies | Recommended Phase 2 Dose (RP2D) / Regimen | Key Efficacy Outcomes | Common Adverse Events (AEs) |
|---|---|---|---|---|
| Adults with AML unfit for intensive chemo [2] [3] | Venetoclax + Azacitidine | This compound + Venetoclax + Azacitidine in 28-day cycles. | Event-free survival (EFS) vs. control (primary endpoint); study completed, results pending. | Not specified; closely monitored for hepatotoxicity. |
| Pediatric patients with recurrent/refractory solid or CNS tumors [1] | Irinotecan (IRN) + Temozolomide (TMZ) | 35 mg/m² on Days 1, 3, 5 of a 21-day cycle (with IRN/TMZ on Days 1-5). | 2 Partial Responses; 6 patients with Stable Disease (≥6 cycles). | Most prominent DLT: Grade ≥3 AST/ALT elevation. Other common AEs: fatigue, anemia, nausea/vomiting, electrolyte abnormalities. |
This protocol is adapted from a Phase 1 study of this compound with Irinotecan and Temozolomide in pediatric patients [1].
1. Study Design & Objectives
2. Participant Eligibility
3. Dosing & Administration The schedule for the first cycle differs from subsequent cycles to facilitate single-agent PK profiling.
4. Safety & Toxicity Monitoring
5. Pharmacokinetic (PK) Analysis
6. Pharmacodynamic (PD) Analysis
When designing studies with this compound, consider these practical and regulatory aspects:
The following diagrams illustrate this compound's mechanism of action and a generalized workflow for its clinical application in a combination therapy trial.
This compound (also referenced in literature as MLN4924) is an investigational cancer drug. The table below summarizes its key characteristics based on the search results.
| Attribute | Description |
|---|---|
| Drug Name | This compound (also referred to as MLN4924) [1] |
| Mechanism of Action | Inhibits NEDD8-activating enzyme (NAE), blocking the neddylation pathway [1] |
| Therapeutic Context | Pre-clinical research for treating chemoresistant Triple-Negative Breast Cancer (TNBC) [1] |
| Research Findings | Demonstrated efficacy as a single agent in patient-derived xenograft (PDX) models of TNBC [1] |
| Reported Solubility Issues | No specific data on physical properties or solubility challenges was found in the search results. |
Since specific data on this compound is unavailable, here are commonly used techniques in the industry to address poor solubility, which applies to a majority of pipeline drugs [2] [3] [4].
| Strategy | Description | Common Technologies |
|---|
| Physical Modification [5] [4] | Altering the physical form of the drug without changing its chemical structure to improve dissolution rate. | • Particle Size Reduction (Nanomilling) • Amorphous Solid Dispersions (Spray Drying, Hot Melt Extrusion) | | Chemical Modification [3] [4] | Temporarily or permanently modifying the drug's chemical structure to enhance solubility. | • Salt Formation • Co-crystals • Prodrugs | | Formulation-Based [5] [3] [4] | Using specific excipients or delivery systems to solubilize or carry the drug. | • Lipid-Based Formulations • Complexation (e.g., with Cyclodextrins) • Surfactants |
The following workflow outlines a systematic approach for investigating solubility and developing a suitable formulation, based on standard industry practices.
Pevonedistat is a first-in-class, selective NEDD8-activating enzyme (NAE) inhibitor [1]. Its primary mechanism involves forming a covalent adduct with NEDD8, which inhibits the entire neddylation cascade [2]. This leads to the inactivation of Cullin-RING Ligases (CRLs), the largest family of E3 ubiquitin ligases [3]. When CRLs are inactivated, key regulatory proteins that are normally rapidly degraded begin to accumulate, triggering multiple anti-tumor effects.
The downstream consequences and the resulting type of cytotoxicity are highly dependent on the cellular context, particularly the p53 status of the cancer cells [4] [5].
The diagram below illustrates the core mechanism and the pivotal role of p53 in determining the cell fate following this compound treatment.
Here are solutions to common problems researchers encounter when working with this compound.
Q1: Why do I observe variable cytotoxicity and different cell death outcomes across my cell lines? A: This is expected and is primarily influenced by the p53 status [4] [5]. Confoundingly, while the mechanism of death depends on p53, the overall sensitivity (IC50) can be independent of it in some cancer types, like neuroblastoma [5]. Always determine the p53 status of your cell lines at the start of your study.
Q2: Why does this compound fail to induce strong apoptosis in my experiments? A: The induction of apoptosis is context-dependent.
Q3: Which CRL substrates should I monitor to confirm target engagement in my experiments? A: To confirm this compound is working, monitor the accumulation of well-characterized CRL substrates via western blot. Key substrates to look for are listed in the table below.
| CRL Substrate | Function | Expected Outcome upon this compound Treatment |
|---|---|---|
| p21 [2] | CDK inhibitor | Accumulates, causing cell cycle arrest. |
| p27 [2] | CDK inhibitor | Accumulates, causing cell cycle arrest. |
| Wee1 [2] | Kinase regulating G2/M transition | Accumulates, contributing to G2/M arrest. |
| NOXA [3] | Pro-apoptotic protein | Accumulates, promoting apoptosis. |
| TRAIL-R2/DR5 [3] | Death receptor | Upregulated, sensitizing cells to apoptosis. |
| Phospho-Histone H2AX (γH2AX) | DNA damage marker | Increased levels, indicating DNA damage response. |
Here are detailed methodologies for key experiments to characterize this compound's effects.
Protocol 1: Assessing Cell Viability and Determining IC50
Protocol 2: Analyzing Cell Cycle and Apoptosis
Protocol 3: Confirming Mechanism via Western Blotting
Pevonedistat is a first-in-class, small-molecule inhibitor of the NEDD8-activating enzyme (NAE) [1]. Its primary mechanism and associated experimental considerations are outlined below.
Diagram 1: this compound's primary mechanism of action disrupts the neddylation pathway, leading to cell death. A key experimental consideration is that its on-target action inherently causes broad substrate accumulation, which can be mistaken for off-target effects.
This compound's primary action inhibits the neddylation pathway, disrupting protein degradation. This leads to the accumulation of specific regulatory proteins, causing DNA damage, cell cycle arrest, and apoptosis [1]. This broad impact on cellular processes is a primary "on-target" effect, but the wide-ranging consequences can complicate experimental interpretation.
While direct in vitro troubleshooting data is scarce, clinical trials reveal the compound's toxicity profile, which can inform experimental design and problem-solving. The table below summarizes key adverse events (AEs) from clinical data.
| Adverse Event / Concern | Clinical Context & Frequency | Potential Experimental Implications |
|---|---|---|
| Hepatotoxicity | Most prominent dose-limiting toxicity (DLT) in adult trials; includes elevated AST/ALT. A key reason MTD with chemotherapy was lower (20-25 mg/m²) than as a single agent (60 mg/m²) [2] [1]. | Cell Health & Assay Interference: Unexplained cell death or abnormal metabolic readouts in liver-derived cell lines (e.g., HepG2) or primary hepatocytes. Monitor cell morphology and use multiple viability assays. |
| Hematologic Toxicity | Commonly reported; includes anemia, neutropenia, and thrombocytopenia [1] [2]. | Proliferation Assays: Significant inhibition in hematological cell lines (e.g., AML) may be an on-target therapeutic effect. Use appropriate controls to distinguish efficacy from toxicity. |
| Gastrointestinal Toxicity | Frequently observed; includes nausea and vomiting [1]. | Cell Stress: May indicate general cell health issues. Ensure consistent culture conditions and rule out mycoplasma contamination. |
| Toxicity in Specific Conditions | Preclinical models suggest it may exacerbate conditions like sepsis [1]. | Disease Models: Effects may vary significantly based on the cellular or disease model context. Results from one model may not translate directly to another. |
Here are answers to potential FAQs based on the known pharmacology of this compound.
Q1: How can I determine if an observed cellular effect is on-target or a genuine off-target effect? This is a primary challenge. A systematic approach is crucial:
Q2: The toxicity in our in vitro models is too high, obscuring the therapeutic effect. What can be adjusted?
Q3: Are there any known drug-drug interactions I should be aware of in my experimental design?
This methodology is adapted from a clinical pharmacodynamics analysis [2] and can be translated to in vitro settings.
Objective: To confirm that this compound is effectively inhibiting the NAE pathway in your cellular model.
Workflow:
Diagram 2: A general workflow for validating this compound's target engagement in a cellular model, based on methods from clinical studies.
Key Steps:
I hope this technical guide provides a solid foundation for your work with this compound.
Understanding the mechanism of action is crucial for troubleshooting experiments. The following diagram and table summarize how Pevonedistat works.
The effects of this compound can vary based on cell type and context. The table below summarizes key findings from the literature.
| Cell Type / Context | Observed Effects | Reported Dosing & Notes |
|---|---|---|
| Chronic Lymphocytic Leukemia (CLL)-derived T cells [2] | Alters T-cell polarization; decreases Treg differentiation, shifts toward TH1 phenotype with increased IFN-γ production. Does not induce T-cell apoptosis. | In vitro washout experiments used, informed by human pharmacokinetic profile. |
| General Anti-cancer effects (Multiple cell lines) [1] | Induces growth arrest and apoptosis. Can upregulate REDD1, leading to inhibition of AKT and mTOR signaling. | Often tested in combination with other agents (e.g., synergistic effects with Bortezomib). |
| Retinoblastoma models [1] | Demonstrates selective cytotoxicity in RB1null cells; decreases growth and increases apoptosis in xenograft models. | Effective via intravitreal administration in preclinical models; no signs of retinal toxicity reported. |
Since explicit protocols for concentration optimization were not available, you can build your own guided experiments using a systematic troubleshooting approach [3]. The following workflow outlines a logical path to diagnose issues with this compound activity.
Here are specific points to consider for each step in the workflow:
Given the lack of ready-to-use protocols, here is a suggested path forward to create your own detailed guides:
The table below summarizes the key stability findings for this compound under various conditions.
| Solution Type | Container | Concentration | Storage Temperature | Demonstrated Stability |
|---|---|---|---|---|
| Diluted in 0.9% Sodium Chloride | Glass tubes | 50 µg/mL, 200 µg/mL | 2-8°C, protected from light | 14 days (>95% initial concentration) [1] |
| Diluted in 0.9% Sodium Chloride | Polyolefin (PO) infusion bags | 100 µg/mL | 2-8°C, protected from light | 14 days (>95% initial concentration) [1] |
| Concentrated Solution | Commercial glass vial (with a Spike) | 10 mg/mL | 2-8°C, protected from light | 7 days (>95% initial concentration) [1] |
Key Findings:
This section details the methodology used to generate the stability data, which can serve as a reference for your own testing protocols.
1. Sample Preparation [1]
2. Analysis Method [1]
The experimental workflow for this stability study is summarized in the following diagram:
Q: Can I reuse a vial of this compound? A: Yes. The study confirms that the concentrated solution (10 mg/mL) in a partially used commercial glass vial, when sealed with a Spike and stored at 2-8°C, remains physically and chemically stable for up to 7 days [1].
Q: What is the stability of this compound if it is prepared but not administered immediately? A: Diluted solutions (50-200 µg/mL) in 0.9% sodium chloride, stored in glass tubes or polyolefin infusion bags at 2-8°C and protected from light, can be stored for up to 14 days in case of non-administration [1].
Q: Does this compound interact with plastic infusion bags? A: Under the tested conditions, no interaction (sorption) was demonstrated between this compound and polyolefin infusion bags over a 14-day period [1].
The table below summarizes the primary resistance mechanisms identified in preclinical models.
| Mechanism | Key Findings / Effectors | Experimental Evidence | Proposed Workaround / Intervention |
|---|
| ABCG2 Transporter Overexpression [1] | Efflux pump reducing intracellular drug concentration. | - Gene expression profiling: 112-fold increase in ABCG2 in resistant A2780 ovarian cancer cells [1].
Here are detailed methodologies from the cited research for studying these resistance mechanisms.
This protocol is adapted from the work that identified ABCG2-mediated resistance [1].
The workflow for this characterization is outlined below.
This protocol follows the functional validation steps used to confirm ABCG2's role [1].
The logical flow for this functional validation is as follows.
The core goal of assay optimization is to enhance the sensitivity, specificity, and reproducibility of your experiments, which is critical for accurately identifying potential drug candidates like Pevenedistat [1]. The following principles provide a framework applicable to various assay types.
Key Challenges and Solutions A primary challenge to reproducibility is manual pipetting, which can introduce human error, variability, and waste precious samples and reagents [1]. Automated liquid handling systems stand out as a key solution, enabling results to be obtained with greater speed, high throughput, and traceability, leading to more reliable data [1].
Assay-Specific Optimization Guidelines
Here is a summary of optimization strategies for different types of assays relevant to drug development:
| Assay Type | Key Optimization Parameters | Best Practices & Potential Issues |
|---|
| Cell-Based Assays | • Gentle liquid handling • Consistent dispensed volumes • Aseptic technique | • Avoids cell stress, maintains viability [1] • Reduces well-to-well variation [1] • Lowers contamination risk from cells [1] | | ELISA | • Consistent temperature & humidity • Standardized incubation times & temperatures • Precise pipetting | • Avoids "edge effects" across the plate [1] • Improves reproducibility [1] • Ensures accuracy across all wells [1] | | PCR | • Precision in master mix prep • Decontaminated work areas • Low dead volume dispensing | • Uses clean, non-contaminated equipment [1] • Reduces chance of cross-contamination [1] • Preserves reagents [1] |
The table below outlines common issues, their potential causes, and recommended solutions based on general assay optimization principles.
| Problem | Potential Causes | Recommended Solutions |
|---|
| High variability between replicates (Poor Reproducibility) | • Manual pipetting inconsistencies • Fluctuations in incubation times or temperatures • Cell passage number or health | • Implement automated liquid handling [1] • Standardize and monitor incubation conditions [1] • Use low-passage, high-viability cells | | Low Signal-to-Noise Ratio (Poor Sensitivity) | • Suboptimal reagent concentrations • Inefficient cell lysis • High background interference | • Perform a checkerboard assay to titrate antibody/probe and reagent concentrations • Validate lysis protocol efficiency • Include appropriate blockers and wash steps | | High Background or False Positives (Poor Specificity) | • Non-specific antibody binding • Contaminated reagents (e.g., in PCR) • Inadequate washing | • Use isotype controls; optimize blocking conditions • Decontaminate work areas and separate pre- and post-amplification areas [1] • Increase wash number/duration; optimize wash buffer stringency | | Assay Drift Over Time (Poor Robustness) | • Reagent degradation • Environmental fluctuations (temp, humidity) • Operator fatigue in manual processes | • Use fresh, properly stored reagents; implement quality control checks • Ensure consistent temperature and humidity control [1] • Automate tedious or critical steps [1] |
A checkerboard assay is a fundamental experiment for optimizing reagent concentrations, such as those used in an ELISA to study a drug's effect.
1. Objective To determine the optimal concentrations of the capture antibody and detection antibody for a target protein in an ELISA, ensuring maximum specific signal with minimal background.
2. Materials
3. Workflow The following diagram illustrates the sequential workflow for the checkerboard assay, from plate preparation to data analysis.
4. Procedure
5. Data Analysis Plot the absorbance data for each well to identify the combination of capture and detection antibody concentrations that yields the highest specific signal (with antigen) and the lowest background signal (without antigen). The optimal point is typically the lowest concentration of both antibodies that still provides a strong, specific signal.
While specific data on Pevenedistat was unavailable, applying these structured optimization and troubleshooting principles will significantly enhance the quality of your assay data.
The following table consolidates the core quantitative data on how Pevonedistat is delivered in various studies.
| Aspect | Delivery Method & Details |
|---|---|
| Primary Method [1] [2] | Slow intravenous (IV) infusion |
| Common Combination Agents [1] [2] | Azacitidine, Decitabine, Cedazuridine |
| Treatment Cycle Frequency [1] | 28-day cycles
Here are the specific administration protocols from two clinical trials, which can serve as reference methodologies.
This study investigated this compound combined with decitabine and cedazuridine in adults with Higher-risk Myelodysplastic Syndromes (MDS) [1].
This study aimed to determine the best dose of this compound for participants with blood cancers or solid tumors who also had kidney or liver problems [2].
Preclinical studies provide insight into this compound's mechanism and potential combination strategies, which are crucial for designing in-house experiments.
This compound is a first-in-class inhibitor of the NEDD8-activating enzyme (NAE). It works by blocking the neddylation pathway, a specific type of post-translational modification that regulates protein activity and stability. Inhibiting this pathway disrupts protein homeostasis in cancer cells [3] [4].
Research in Triple-Negative Breast Cancer (TNBC) and Colorectal Cancer (CRC) models suggests that tumors with residual disease after chemotherapy show heightened sensitivity to drugs targeting protein homeostasis, including this compound [3] [4]. Synthetic lethality screening in CRC cells indicated that a combination of NEDD8 inhibition and EGFR pathway blockade leads to increased growth arrest and apoptosis. This is because the combination helps to overcome compensatory feedback loops that often cause resistance to single-agent therapies [4].
The following diagram illustrates this key mechanistic relationship and combination strategy.
When working with this compound in a research context, consider these points:
Here are answers to some key questions researchers might have, based on recent studies.
What is the core mechanism that makes this compound a good candidate for combination therapy? this compound inhibits the NEDD8-activating enzyme (NAE), disrupting the NEDDylation pathway. This inactivation of cullin-RING ligases (CRLs) leads to the accumulation of proteins that normally would be degraded, causing cell cycle arrest, DNA re-replication, and apoptosis in cancer cells [1]. This foundational disruption can sensitize cancer cells to the effects of other anticancer agents.
Which signaling pathways are key to optimizing this compound combinations? Research indicates that the apoptotic and innate immune signaling pathways are crucial. The cell death induced by this compound involves both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways. Furthermore, it can inhibit the type I interferon (IFN) response, which enhances the infectivity and efficacy of oncolytic viruses [2]. Key proteins involved include p53, TRAIL-R2/DR5, caspase-8, and BAX/BAK [1].
Can this compound modulate the tumor microenvironment to boost therapy? Yes, evidence suggests this compound can positively regulate anti-tumor immunity. It has been shown to increase the expression of ligands on cancer cells that make them more susceptible to Natural Killer (NK) cell killing [2]. It can also directly impact T cells, favoring a pro-inflammatory Th1 phenotype and enhancing the cytotoxicity of CD8+ T cells [2].
What are some clinically relevant drug combinations with this compound? Several combinations have been explored in preclinical and clinical settings:
The table below summarizes quantitative data and methodological details from recent studies to aid in experimental design.
| Combination Partner | Cancer Model | Key Findings | Proposed Mechanism | Citation |
|---|---|---|---|---|
| Docetaxel | Advanced NSCLC (Phase II Trial, n=31) | ORR: 22% (1 CR, 5 PR); Median PFS: 4.1 months; Median OS: 13.2 months. Grade ≥3 AEs: 53% (neutropenia, transaminase elevation). | NAE inhibition disrupting CRL activity, combined with mitotic inhibition. | [3] |
| SN38 (Irinotecan) | Colorectal Cancer (Preclinical) | Synergistic cell death; Effect was p53-independent, relying on BAX/BAK activation. | Accumulation of CRL substrates, leading to enhanced mitochondrial apoptosis. | [1] |
| Oncolytic VSV (VSVΔ51) | Murine cancer models (Preclinical) | Overcame resistance to oncolytic virotherapy; improved survival. | Blocked type I IFN response via repression of ISGF3 and NF-κB nuclear translocation. | [2] |
For creating technical diagrams of signaling pathways or workflows in the support center, here is a template using Graphviz DOT language that adheres to your specifications for color, contrast, and styling. This example illustrates this compound's core mechanism and its combinatorial effect with an oncolytic virus.
This diagram title is: this compound mechanism and oncolytic virus synergy.
Key Technical Implementation Notes:
node [label=< WARNING This is normal text.>];fontcolor is explicitly set for each node to ensure high contrast against the fillcolor, which is critical for readability [5] [6].labeldistance attribute for edges is set to 2.5, creating a clear gap between the text and the line, as required.
Creating a guide in a question-and-answer (FAQ) format helps users find solutions quickly. Here is a structure you can adapt, using common experimental issues as an example.
Example FAQ Entry Structure
| Potential Cause | Diagnostic Steps | Suggested Solution |
|---|---|---|
| Insufficient Drug Activity | Verify drug solubility and preparation method. Check aliquot storage conditions and freeze-thaw cycles. | Prepare a fresh stock solution. Avoid repeated freeze-thaw cycles; store single-use aliquots. |
| Cell Line Resistance | Check literature for cell line sensitivity. Perform a dose-response curve to re-establish IC50. | Use a validated, sensitive cell line. Optimize drug concentration and treatment duration. |
| Inefficient Target Engagement | Assess NEDD8-protein conjugation levels via western blot. | Confirm that this compound is effectively inhibiting neddylation in your system. |
| Assay Condition Issues | Confirm health and confluence of cells pre-treatment. Verify assay reagent expiration dates and incubation times. | Use healthy, low-passage cells. Validate all assay components with a positive control. |
To ensure your troubleshooting guide is useful for scientists, incorporate these key features [1] [2] [3]:
The following diagram maps out a general logical workflow for troubleshooting an experimental problem, from symptom to solution. You can adapt this high-level logic to more specific this compound protocols.
To populate this framework with accurate data for this compound, I suggest you:
Combining Pevonedistat with established chemotherapeutic agents has shown promising results in clinical and preclinical studies. The table below summarizes key efficacy and safety data.
| Combination Agent | Cancer Type | Trial Phase | Key Efficacy Findings | Key Safety Findings | Citation |
|---|---|---|---|---|---|
| Docetaxel | Advanced Non-Small-Cell Lung Cancer (NSCLC) | Phase II | Objective Response Rate (ORR): 22% (1 CR, 5 PR); Median PFS: 4.1 months; Median OS: 13.2 months | Grade ≥3 AEs: 53%; Most frequent: neutropenia, AST/ALT elevation; One Grade 4 transaminase elevation; No Grade 5 toxicities | [1] |
| Irinotecan (SN38) | Colorectal Cancer (CRC) | Preclinical | Synergistic cell death; Efficacy is p53-independent; Dependent on BAX/BAK activation | Not specified in the source | [2] |
| Azacitidine | Myelodysplastic Syndromes (MDS) & AML | Clinical Trials | Demonstrated safety profile leading to multiple combination trials | Reviewed as having a safety profile suitable for combination strategies | [3] |
To help replicate and build upon these findings, here are detailed methodologies for key experiments.
This protocol is based on the design of the phase II clinical trial [1].
This protocol is derived from preclinical research demonstrating enhanced viral infection and tumor cell death [4].
This protocol is based on in vitro studies in colorectal cancer cell lines [2].
Understanding the molecular mechanisms of this compound is crucial for troubleshooting and designing effective experiments. The following diagram illustrates the key signaling pathways through which it induces cell death.
Q1: What are the key genetic factors that predict sensitivity to this compound?
Q2: How can I overcome resistance to this compound in my in vitro models?
Q3: My oncolytic virus isn't infecting tumor cells efficiently. Can this compound help?
Q4: Are there any critical safety concerns when using this compound in combination therapies?
| Inhibitor Name | Type / Stage | Key Characteristics (vs. Pevonedistat) | Clinical Trial Status / Key Findings |
|---|---|---|---|
| This compound (MLN4924) [1] [2] | Covalent inhibitor; Clinical-stage | First-in-class NAE inhibitor; forms a NEDD8-MLN4924 adduct to inhibit NAE. | Most advanced: Phase I-III trials in hematologic malignancies and solid tumors, both alone and in combination. Shown to be well-tolerated in pediatric patients when combined with chemotherapy [2]. |
| TAS4464 [1] | Covalent inhibitor; Clinical-stage | Another covalent NAE inhibitor; mechanism analogous to this compound. | Reached clinical trials (NCT03057366) but development was halted due to observed liver toxicity and a high risk/benefit profile [1]. |
| Compounds 2-9 [1] | Covalent inhibitors; Preclinical | Series of inhibitors with structural similarities to this compound; all contain a sulfanilamide group for covalent binding. | Preclinical research stage only; limited public data on efficacy or selectivity compared to this compound [1]. |
| Non-covalent & Other Inhibitors [1] | Various types; Preclinical/Discovery | Includes ATP-competitive inhibitors, cysteine site blockers, and compounds disrupting NAE-E2 interaction. | Early research stages; designed for alternative mechanisms but lack the mature preclinical/clinical data available for this compound [1]. |
For researchers, the methodologies from key studies on this compound provide a foundation for evaluating NAE inhibitors.
The following diagram illustrates the mechanism by which covalent NAE inhibitors like this compound and TAS4464 exert their effects.
From the available data, several factors distinguish this compound and inform the current developmental landscape:
The following table summarizes key efficacy and safety outcomes from the Phase 2 Pevonedistat-2001 trial for higher-risk MDS (HR-MDS) patients, which is the most robust clinical data available from the search results [1].
| Outcome Measure | This compound + AZA (n=29) | AZA Monotherapy (n=30) | Hazard Ratio (HR) / Notes |
|---|---|---|---|
| Median Overall Survival (OS) | 23.9 months | 19.1 months | HR 0.802; p=0.334 (for ITT population) |
| Median Event-Free Survival (EFS) | 20.2 months | 14.8 months | Event defined as death or progression to AML |
| Overall Response Rate (ORR) | 79.3% | 56.7% | |
| Complete Remission (CR) Rate | 51.7% | 26.7% | |
| Median Duration of Response (DoR) | 34.6 months | 13.1 months | |
| RBC Transfusion Independence* | 69.2% | 50.0% | *In patients transfusion-dependent at baseline |
| Common ≥Grade 3 Adverse Events (AEs) | |||
| - Neutropenia | 33% | 27% | |
| - Febrile Neutropenia | 26% | 29% | |
| - Anemia | 19% | 27% | |
| - Thrombocytopenia | 19% | 23% | |
| Treatment-Related Mortality | 9% | 16% |
For researchers, the key methodological details of the cited trial and the drug's mechanism are as follows:
Clinical Trial Design (this compound-2001, NCT02610777): This was a global, randomized, controlled, open-label, multicenter Phase 2 study [1]. It enrolled patients with higher-risk MDS (HR-MDS), chronic myelomonocytic leukemia (CMML), or low-blast acute myeloid leukemia (LB-AML) who were ineligible for transplant and had not received prior treatment. The primary endpoint was Overall Survival (OS). Approximately 120 participants were randomized to receive either This compound (20 mg/m² IV on Days 1, 3, 5) plus Azacitidine (75 mg/m² IV/SC on Days 1-5, 8-9) or Azacitidine alone on a 28-day cycle [1].
Mechanism of Action (MoA): this compound is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE) [2]. It disrupts the neddylation pathway, a critical process for the degradation of specific proteins via the ubiquitin-proteasome system. This disruption leads to the accumulation of certain proteins that cause cell cycle arrest and apoptosis (programmed cell death) in cancer cells [1] [2]. Preclinical data suggested that combining this compound with the hypomethylating agent Azacitidine could yield enhanced anti-tumor activity.
The diagram below illustrates this core mechanism and its therapeutic context.
This table details the efficacy outcomes and safety data from clinical trials of Pevonedistat combinations.
| Trial Description | Patient Population | Primary Efficacy Results | Common Grade ≥3 Adverse Events (AEs) |
|---|
| This compound + Docetaxel [1] | Previously treated advanced Non-Small-Cell Lung Cancer (NSCLC) (n=31) | - ORR: 22% (1 Complete Response, 5 Partial Responses)
This table summarizes findings from a preclinical study using Patient-Derived Xenograft (PDX) models of Triple-Negative Breast Cancer (TNBC), which informed subsequent clinical research.
| Study Focus | Model & Design | Key Finding | Implication for Clinical Development |
|---|
| Identifying vulnerabilities in chemoresistant TNBC [3] | - Models: Longitudinal TNBC PDX models from tumors before and after Neoadjuvant Chemotherapy (NACT).
The clinical potential of this compound was built upon a rigorous preclinical discovery pipeline. The diagram below illustrates the key steps from model generation to clinical trial prioritization.
Preclinical Workflow for this compound Identification [3]
pre), after four cycles of Adriamycin and cyclophosphamide (mid), and from residual tumors after paclitaxel-based therapy (post). These samples were used to generate longitudinal Patient-Derived Xenograft (PDX) models, which better recapitulate patient tumor heterogeneity compared to traditional cell lines [3].mid and post models) showed enhanced sensitivity to drugs targeting protein homeostasis pathways, such as proteasome and neddylation inhibitors. This compound, an NAE inhibitor, was a top-ranked drug that showed increased activity in these chemoresistant models [3].The transition from preclinical research to clinical evaluation is governed by strict protocols. The phase 1/2 trials for this compound followed established safety and efficacy frameworks.
Clinical Trial Design Overview [2] [1]
This compound's mechanism is fundamentally different from traditional chemotherapy. It inhibits the NEDD8-activating enzyme (NAE), a key regulator of the ubiquitin-proteasome system.
This compound's Molecular Mechanism [2] [1]
Pevonedistat has a distinct profile as a first-in-class NEDD8-activating enzyme (NAE) inhibitor.
| Feature | Description |
|---|---|
| Drug Name | This compound (also known as TAK-924/MLN4924) [1] |
| Mechanism of Action | Inhibits the NEDD8-activating enzyme (NAE), blocking neddylation [2] [1] |
| Primary Molecular Effect | Disrupts the activity of Cullin-RING E3 ubiquitin ligases (CRLs), leading to the accumulation of CRL substrate proteins [1] |
| Downstream Consequences | Causes DNA re-replication, cell cycle arrest, and apoptosis in cancer cells by disrupting protein homeostasis [3] [1] |
| Key Differentiator | First-in-class NAE inhibitor; targets protein homeostasis rather than a specific kinase or pathway [1] |
This mechanism can be visualized as a signaling pathway. The diagram below shows how this compound inhibits the neddylation process, leading to cancer cell death.
This compound has been extensively studied in combination with azacitidine for treating higher-risk myelodysplastic syndromes (MDS), chronic myelomonocytic leukemia (CMML), and acute myeloid leukemia (AML). The table below summarizes efficacy and safety data from a key Phase 3 trial.
| Trial Parameter | This compound + Azacitidine | Azacitidine Alone | Notes & Context |
|---|---|---|---|
| Trial Name/Phase | PANTHER (Phase 3) [3] | PANTHER (Phase 3) [3] | |
| Patient Population | Higher-risk MDS, CMML, AML with 20-30% blasts [3] | Higher-risk MDS, CMML, AML with 20-30% blasts [3] | |
| Primary Endpoint (EFS) | |||
| - ITT Population | 17.7 months [3] | 15.7 months [3] | HR: 0.968; P = 0.557 |
| - Higher-risk MDS | 19.2 months [3] | 15.6 months [3] | HR: 0.887; P = 0.431 |
| Key Secondary Endpoint (OS) | |||
| - Higher-risk MDS | 21.6 months [3] | 17.5 months [3] | HR: 0.785; P = 0.092 |
| - AML (20-30% blasts) | 14.5 months [3] | 14.7 months [3] | HR: 1.107; P = 0.664 |
| Post-Hoc OS Analysis | |||
| - MDS patients (>6 cycles) | 27.1 months [3] | 22.5 months [3] | P = 0.008 |
| Common Grade ≥3 AEs | Anemia (33%), Neutropenia (31%), Thrombocytopenia (30%) [3] | Anemia (34%), Neutropenia (33%), Thrombocytopenia (30%) [3] | No new safety signals; similar myelosuppression [3] |
Beyond hematologic cancers, preclinical studies highlight this compound's potential in solid tumors, especially in overcoming treatment resistance.
The workflow of this synthetic lethality screening that identified effective drug combinations is summarized below.
For researchers seeking to replicate or understand the foundational studies, here are the methodologies for key experiments.
This protocol is used to generate drug response profiles, similar to those that identified this compound as a hit.
This protocol validates the activity of prioritized drugs like this compound in a pre-clinical in vivo setting.
This compound holds a unique position as a first-in-class NAE inhibitor. Its development journey highlights both the promise and challenges of novel cancer therapeutics:
The most well-documented synergistic combination for Pevonedistat is with Azacitidine. The following table summarizes the key experimental findings from a Phase 2 clinical trial for higher-risk myelodysplastic syndromes (HR-MDS), chronic myelomonocytic leukemia (CMML), and low-blast acute myeloid leukemia (LB-AML) [1].
Table 1: Efficacy Outcomes from this compound-2001 Phase 2 Trial
| Endpoint | This compound + Azacitidine | Azacitidine Alone | Notes |
|---|---|---|---|
| Study Population | HR-MDS Subgroup (n=67) | ||
| Median Overall Survival (OS) | 23.9 months | 19.1 months | [1] |
| Median Event-Free Survival (EFS) | 20.2 months | 14.8 months | Event: death or progression to AML [1] |
| Complete Remission (CR) Rate | 51.7% | 26.7% | [1] |
| Overall Response Rate (ORR) | 79.3% | 56.7% | [1] |
| Median Duration of Response (DoR) | 34.6 months | 13.1 months | [1] |
| RBC Transfusion Independence* | 69.2% | 50.0% | *In patients dependent at baseline [1] |
| Study Population | All Patients (Intent-to-Treat, n=120) | ||
| Median OS | 21.8 months | 19.0 months | Hazard Ratio (HR): 0.802; p=0.334 [1] |
| Median EFS | 21.0 months | 16.6 months | [1] |
Safety Profile: The combination of this compound and Azacitidine showed a safety profile close to that of azacitidine alone, without a significant increase in bone marrow suppression. Common grade ≥3 adverse events were comparable between the two groups and included neutropenia, febrile neutropenia, anemia, and thrombocytopenia [1].
For researchers, the methodology and rationale behind this combination are crucial.
The following diagram illustrates the proposed mechanism of action for the this compound and Azacitidine combination and the workflow for its clinical evaluation.
It is important to contextualize the available data. The Phase 2 results were considered promising enough to initiate a Phase 3 trial (PANTHER) to confirm the efficacy and safety of the combination. According to the 2020 report, the Phase 3 trial had completed patient enrollment [1]. You would need to search for the results of this Phase 3 trial to get the most definitive and current data on this combination.
Furthermore, research has explored other combinations. A Phase 2 study was mentioned as evaluating a triple therapy of This compound combined with Azacitidine and Venetoclax for acute myeloid leukemia (AML) [1].
The table below summarizes the efficacy and toxicity findings from a phase II study comparing Pevondistat in combination with Azacitidine versus Azacitidine alone in patients with higher-risk MDS, CMML, or low-blast AML [1].
| Parameter | Pevonedistat + Azacitidine | Azacitidine Alone |
|---|---|---|
| Study Population | Patients with higher-risk MDS/CMML or low-blast AML (N=120, median age 70) [1] | Same as combination group [1] |
| Median Event-Free Survival (EFS) | 21.0 months (Intent-to-Treat population) [1] | 16.6 months (Intent-to-Treat population) [1] |
| Median Overall Survival (OS) | 21.8 months (Intent-to-Treat population) [1] | 19.0 months (Intent-to-Treat population) [1] |
| EFS in MDS Subgroup | >20 months [1] | 14.8 months [1] |
| Overall Response Rate | Higher in MDS subgroup [1] | Lower in MDS subgroup [1] |
| Duration of Response | 34.6 months (in MDS responders) [1] | 13.1 months (in MDS responders) [1] |
| Key Conclusion on Toxicity | Toxicity profile was similar to azacitidine alone. No added myelosuppression was noted from adding this compound [1]. | The combination did not lead to a significant increase in adverse events [1]. |
This compound is a first-in-class NEDD8-activating enzyme (NAE) inhibitor [2]. It disrupts the ubiquitin-proteasome system (UPS) by blocking the neddylation pathway, which is crucial for the activity of Cullin-RING E3 ligases (CRLs). This leads to the accumulation of CRL substrates, causing cell cycle arrest, DNA re-replication, and ultimately, apoptosis (programmed cell death) in cancer cells [3] [2].
Research in colorectal cancer (CRC) models has identified that this compound induces cell death through interconnected pathways, with the tumor suppressor protein p53 playing a key role [3]. The diagram below illustrates the mechanisms of cell death induced by this compound.
For context on how the comparative clinical data was generated, here is the design of the phase II trial cited [1].
The promising results from the phase II trial prompted further large-scale investigation.
| Study Model | Key Findings & Outcome Measures | Experimental Context & Comparator |
|---|
| Patient-Derived Xenograft (PDX) Models [1] | Enhanced Sensitivity in Chemoresistant Tumors: Post-NACT tumor models showed increased sensitivity to Pevonedistat compared to pre-NACT models [1].
Efficacy as Single Agent: Demonstrated significant efficacy as a single agent in multiple PDX models of TNBC [1].
Biomarker Correlation: Favorable tumor response correlated with elevated levels of NEDD8 and SUMO1 proteins [1]. | Context: Longitudinal PDX models generated from TNBC tumors before and after patients received neoadjuvant chemotherapy (NACT) [1].
Objective: To identify targetable vulnerabilities in tumors that survive standard chemotherapy [1]. |
The pre-clinical findings in the table are derived from a comprehensive study pipeline designed to mimic the clinical challenge of chemoresistance. Below are the key methodological details [1]:
This compound is a first-in-class, small-molecule inhibitor of the NEDD8-activating enzyme (NAE). The following diagram illustrates the neddylation pathway that it targets.
Diagram Title: Neddylation Pathway Targeted by this compound
This mechanism disrupts the normal degradation of key proteins that drive cancer cell growth and survival [1].
While robust pre-clinical data exists, the search results indicate that the clinical development of targeted agents like this compound faces challenges. For instance, a Phase III trial of Alisertib, an Aurora A kinase inhibitor, in peripheral T-cell lymphoma did not achieve statistical superiority over existing therapies [2]. This highlights the need for careful patient selection and biomarker identification in future clinical trials for drugs like this compound.
The following data comes from a phase 3 trial (PANTHER) in patients with higher-risk myelodysplastic syndromes (MDS), chronic myelomonocytic leukemia (CMML), or acute myeloid leukemia (AML) with 20-30% blasts [1].
| Parameter | Pevonedistat + Azacitidine | Azacitidine Alone | Notes |
|---|---|---|---|
| Cohort | Higher-risk MDS | Higher-risk MDS | |
| Median Event-Free Survival (EFS) | 19.2 months | 15.6 months | Hazard Ratio (HR): 0.887; 95% CI: 0.659-1.193; P = .431 [1] |
| Median Overall Survival (OS) | 21.6 months | 17.5 months | HR: 0.785; P = .092 [1] |
| Common Grade ≥3 Hematologic Adverse Events | Incidence was similar between the two groups [1] | ||
| • Anemia | 33% | 34% | |
| • Neutropenia | 31% | 33% | |
| • Thrombocytopenia | 30% | 30% |
A post-hoc analysis suggested that patients who received more than three cycles of the combination therapy showed a more pronounced overall survival benefit (23.8 vs. 20.6 months) [1].
For your reference, here are the methodologies from the pivotal clinical trial and a representative preclinical study.
This compound is a first-in-class inhibitor of the NEDD8-activating enzyme (NAE) [2]. This action primarily disrupts the function of cullin-RING ligases (CRLs), which are crucial for the targeted degradation of many cellular proteins. The following diagram illustrates the signaling pathways affected by this compound.
Therapeutic Index (TI) is classically defined as the ratio of the dose that causes toxicity in 50% of the population (TD₅₀) to the dose that is effective in 50% of the population (ED₅₀) [3] [4] [5]. A higher TI indicates a wider safety margin.